4-Amino-4-(thiophen-2-yl)butanoic acid
Description
BenchChem offers high-quality 4-Amino-4-(thiophen-2-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-4-(thiophen-2-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
4-amino-4-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C8H11NO2S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5-6H,3-4,9H2,(H,10,11) |
InChI Key |
MQXVPVVZSNSGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Comparative Analysis of 4-Amino-4-(thiophen-2-yl)butanoic Acid and Phenibut: A Technical Guide for Researchers
This technical guide provides an in-depth comparative analysis of the well-characterized γ-aminobutyric acid (GABA) analogue, Phenibut, and its lesser-known structural counterpart, 4-Amino-4-(thiophen-2-yl)butanoic acid. While Phenibut has a documented history of clinical use in some countries and a clearly defined pharmacological profile, 4-Amino-4-(thiophen-2-yl)butanoic acid remains a compound of theoretical interest, with its properties largely inferred from structure-activity relationships within the broader class of GABA analogues. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of Phenibut and a predictive framework for the potential characteristics of its thiophene analogue.
Introduction to GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. This has led to the development of GABA analogues, synthetic compounds designed to mimic or modulate the effects of GABA in the CNS. These analogues often feature structural modifications that enhance their lipophilicity and, consequently, their brain penetration. Phenibut stands as a prominent example of such a compound.
Phenibut: A Detailed Examination
Phenibut, chemically known as 4-amino-3-phenylbutanoic acid, was synthesized in the 1960s in the Soviet Union.[1] It was developed to have anxiolytic properties without the significant sedative effects of other tranquilizers.
Chemical Structure and Properties
The key structural feature of Phenibut is the addition of a phenyl ring to the GABA backbone at the β-position.[1] This phenyl group significantly increases the molecule's lipophilicity, facilitating its passage across the blood-brain barrier.
Table 1: Physicochemical Properties of Phenibut
| Property | Value |
| Chemical Formula | C₁₀H₁₃NO₂ |
| Molar Mass | 179.22 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and alcohol |
| Chirality | Exists as (R)- and (S)-enantiomers |
Mechanism of Action
Phenibut exhibits a dual mechanism of action, which contributes to its complex pharmacological profile:
-
GABA-B Receptor Agonism: Phenibut is a full agonist of the GABA-B receptor.[1] The (R)-enantiomer is significantly more potent in this activity than the (S)-enantiomer.[1] Activation of these G-protein coupled receptors leads to an overall inhibitory effect on neuronal activity.
-
α2δ Subunit Blockade: Phenibut also binds to and blocks the α2δ subunit of voltage-gated calcium channels.[1] This mechanism is shared with gabapentinoids like gabapentin and pregabalin and is thought to contribute to its analgesic and anxiolytic effects.[2]
Pharmacological Profile
The dual mechanism of action of Phenibut results in a range of effects, including anxiolysis, sedation at higher doses, and nootropic (cognition-enhancing) effects at lower doses.[3] It is used in Russia and some other countries for anxiety, insomnia, and other neurological conditions.[1]
Synthesis of Phenibut
A common synthetic route to Phenibut involves the Michael addition of nitromethane to ethyl cinnamate, followed by reduction of the nitro group to an amine and subsequent hydrolysis of the ester to yield the carboxylic acid.
Experimental Protocol: Illustrative Synthesis of Phenibut
-
Step 1: Michael Addition: To a solution of ethyl cinnamate in a suitable solvent (e.g., ethanol), add nitromethane and a catalytic amount of a strong base (e.g., sodium ethoxide). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Step 2: Reduction: The resulting nitro compound is then reduced. A common method is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.
-
Step 3: Hydrolysis: The ethyl ester of the reduced product is hydrolyzed to the carboxylic acid using either acidic or basic conditions. For example, refluxing with aqueous hydrochloric acid will yield Phenibut hydrochloride.
-
Purification: The final product is purified by recrystallization.
4-Amino-4-(thiophen-2-yl)butanoic Acid: A Predictive Analysis
In contrast to Phenibut, there is a significant lack of published pharmacological data for 4-Amino-4-(thiophen-2-yl)butanoic acid. Therefore, its properties must be inferred based on its chemical structure and the known structure-activity relationships of GABA analogues.
Chemical Structure and Comparison with Phenibut
The structure of 4-Amino-4-(thiophen-2-yl)butanoic acid differs from Phenibut in two key aspects:
-
Aromatic Ring: The phenyl ring of Phenibut is replaced by a thiophene ring. Thiophene is a bioisostere of benzene, meaning it has similar steric and electronic properties and can often be substituted for a phenyl ring in drug design without a significant loss of biological activity.
-
Position of the Amino Group: The amino group is at the γ-position relative to the carboxylic acid, whereas in Phenibut it is at the β-position.
Figure 1: Chemical Structures of Phenibut and 4-Amino-4-(thiophen-2-yl)butanoic acid.
Predicted Mechanism of Action
The structural similarity to GABA suggests that 4-Amino-4-(thiophen-2-yl)butanoic acid is likely to interact with the GABA system. The presence of the lipophilic thiophene ring should allow for blood-brain barrier penetration. Research on the closely related isomer, 4-amino-3-(thiophen-2-yl)butanoic acid, has shown it to be a specific GABA-B receptor agonist. This strongly suggests that 4-Amino-4-(thiophen-2-yl)butanoic acid may also exhibit activity at the GABA-B receptor. Whether it also possesses gabapentinoid activity at the α2δ subunit of voltage-gated calcium channels is a matter for empirical investigation.
Predicted Pharmacological Profile
Assuming activity as a GABA-B agonist, 4-Amino-4-(thiophen-2-yl)butanoic acid would be predicted to have anxiolytic and sedative properties. The replacement of the phenyl ring with a thiophene ring can sometimes alter potency and metabolic stability, which would require experimental verification.
Hypothetical Synthesis
A plausible synthetic route for 4-Amino-4-(thiophen-2-yl)butanoic acid could involve the reaction of 2-thiophenecarboxaldehyde with a suitable three-carbon nucleophile, followed by the introduction of the amino group and subsequent functional group manipulations.
Hypothetical Experimental Workflow: Synthesis of 4-Amino-4-(thiophen-2-yl)butanoic acid
Figure 2: A potential synthetic workflow for 4-Amino-4-(thiophen-2-yl)butanoic acid.
Comparative Summary
The following table summarizes the known and predicted properties of Phenibut and 4-Amino-4-(thiophen-2-yl)butanoic acid.
Table 2: Comparative Profile
| Feature | Phenibut | 4-Amino-4-(thiophen-2-yl)butanoic acid (Predicted) |
| Chemical Structure | 4-amino-3-phenylbutanoic acid | 4-Amino-4-(thiophen-2-yl)butanoic acid |
| Key Structural Moiety | Phenyl ring at the β-position | Thiophene ring at the γ-position |
| Primary MoA | GABA-B receptor agonist | Likely GABA-B receptor agonist |
| Secondary MoA | α2δ subunit blocker (gabapentinoid) | Unknown, potential for gabapentinoid activity |
| Predicted Effects | Anxiolytic, sedative, nootropic | Potentially anxiolytic and sedative |
| Clinical Use | Yes, in some countries for anxiety, insomnia, etc.[1] | None documented |
| Research Status | Well-characterized | Largely uncharacterized |
Signaling Pathway
The primary signaling pathway for both compounds, assuming GABA-B agonism for the thiophene derivative, involves the activation of the GABA-B receptor.
Figure 3: Simplified GABA-B receptor signaling pathway.
Conclusion
Phenibut is a well-documented GABA analogue with a dual mechanism of action that underpins its clinical applications in specific regions. In contrast, 4-Amino-4-(thiophen-2-yl)butanoic acid represents a structural analogue with a largely unexplored pharmacological profile. Based on structure-activity relationships, it is reasonable to hypothesize that this thiophene derivative may also act as a GABA-B receptor agonist, potentially exhibiting anxiolytic and sedative properties. However, this remains speculative without empirical data.
This guide serves to provide a solid foundation on the known science of Phenibut and a structured, predictive framework for future research into 4-Amino-4-(thiophen-2-yl)butanoic acid. Further investigation, including chemical synthesis, in vitro receptor binding assays, and in vivo behavioral studies, is essential to elucidate the true pharmacological profile of this novel compound and determine its potential as a CNS-active agent.
References
- [Referenced information on structure-activity rel
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
- Owen, D. R., Wood, D. M., Archer, J. R., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and alcohol review, 35(5), 591–596.
- [Referenced inform
- [Referenced inform
- Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, T., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 23–29.
Sources
Blood-Brain Barrier Permeability of Thiophene-GABA Analogues
This technical guide details the structural and functional mechanisms governing the blood-brain barrier (BBB) permeability of thiophene-GABA analogues, with a specific focus on Tiagabine and related nipecotic acid derivatives.
Technical Guide for Drug Development & Neuroscience Research
Executive Summary
The delivery of
Chemical Design Strategy: The Thiophene Anchor
The core challenge in GABAergic drug design is that nipecotic acid , a potent inhibitor of the GABA transporter (GAT-1), is hydrophilic and zwitterionic at physiological pH, preventing BBB penetration.
The Lipophilic Anchor Hypothesis
To overcome this, a lipophilic spacer is attached to the piperidine nitrogen. The thiophene ring system is preferred over phenyl rings due to its unique electronic properties and bioisosterism.
-
Lipophilicity (
): The addition of a bis-(3-methylthiophen-2-yl) moiety significantly increases the octanol-water partition coefficient ( ), shifting the molecule from a polar zwitterion to a lipophilic entity capable of intercalating into the endothelial lipid bilayer. -
Electronic Effects: The sulfur atom in the thiophene ring offers different polarization and metabolic stability profiles compared to benzene. The specific geometry of the alkene spacer in Tiagabine allows the nipecotic acid headgroup to dock into the GAT-1 transporter while the lipophilic tail interacts with the transporter's vestibule.
SAR Visualization
The following diagram illustrates the structural evolution from GABA to a BBB-permeable thiophene analogue.
Figure 1: Structural evolution of GABA analogues.[1] The addition of the thiophene linker converts the impermeable nipecotic acid into the permeable Tiagabine.
Mechanisms of Transport
Unlike amino acid transporters (LAT1) that actively ferry specific substrates, thiophene-GABA analogues primarily utilize passive diffusion to cross the BBB, driven by their high lipophilicity.
Passive Diffusion vs. Efflux
-
Influx: The lipophilic thiophene tail facilitates rapid partitioning into the endothelial cell membrane.
-
Efflux (P-gp/MDR1): A critical design consideration is avoiding P-glycoprotein (P-gp) efflux. While many lipophilic cations are P-gp substrates, Tiagabine demonstrates high brain-to-plasma ratios, suggesting it is either a weak substrate for P-gp or its passive influx rate significantly outpaces efflux clearance.
Synaptic Mechanism (Target Engagement)
Once across the BBB, the molecule targets the GAT-1 transporter on presynaptic neurons and glia.
Figure 2: Transport pathway from systemic circulation to synaptic GAT-1 inhibition.
Experimental Assessment Protocols
To validate BBB permeability and efficacy of novel thiophene-GABA analogues, a tiered screening approach is recommended.
Tier 1: In Vitro Permeability (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is the high-throughput standard for predicting passive diffusion.[2]
Protocol:
-
Membrane Preparation: Use a PVDF filter plate (0.45 µm). Coat with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to mimic the BBB lipid composition.
-
Donor Solution: Dissolve the thiophene analogue in PBS (pH 7.4) + 5% DMSO.[3] Concentration: 10–50 µM.
-
Acceptor Solution: PBS (pH 7.4).
-
Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber.
-
Quantification: Measure concentration in donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate effective permeability (
) using the equation: Target: cm/s indicates high BBB permeability.
Tier 2: Functional Uptake Assay (HEK293-GAT1)
Confirm that the structural modification (thiophene addition) does not abolish GAT-1 affinity.
Protocol:
-
Cell Line: HEK293 cells stably transfected with human GAT-1 (hGAT-1).
-
Seeding: Plate
cells/well in poly-D-lysine coated 96-well plates. -
Buffer: Krebs-Ringer-HEPES (KRH) buffer.[4]
-
Inhibition Assay:
-
Pre-incubate cells with the thiophene analogue (0.1 nM – 100 µM) for 10 mins.
-
Add
-GABA (final conc. 10–30 nM). -
Incubate for 3–5 mins at 37°C (linear uptake phase).
-
Terminate with ice-cold KRH.
-
-
Readout: Lyse cells and measure radioactivity via liquid scintillation counting.
-
Analysis: Determine IC
relative to uninhibited control.
Tier 3: In Vivo Microdialysis (Rat Model)
The gold standard for proving free drug concentration in the brain extracellular fluid (ECF).
Workflow:
-
Probe Implantation: Stereotaxic implantation of a microdialysis probe into the hippocampus or striatum.
-
Administration: I.V. or P.O. administration of the analogue.
-
Sampling: Perfusion with artificial CSF at 1–2 µL/min; collect dialysate every 20 mins.
-
Analysis: Quantify drug levels in dialysate (ECF) vs. plasma.
-
Metric: Calculate
(unbound partition coefficient).[5]
Figure 3: Experimental workflow for validating thiophene-GABA analogues.
Comparative Data Analysis
The table below highlights the dramatic shift in physicochemical properties conferred by the thiophene anchor.
| Feature | Nipecotic Acid | Tiagabine (Thiophene Analogue) | Impact on Development |
| Core Structure | Piperidine-3-carboxylic acid | N-substituted Nipecotic Acid | Retains GAT-1 recognition |
| Lipophilicity ( | ~ -3.1 (Hydrophilic) | ~ 3.5 (Lipophilic) | Enables passive BBB crossing |
| Ionization State | Zwitterion (at pH 7.4) | Lipophilic Cation/Neutral | Reduces solvation energy penalty |
| BBB Permeability | Negligible | High ( | Clinical viability as AED |
| Bioavailability | < 5% (Oral) | > 90% (Oral) | Allows oral dosing |
References
-
Nielsen, E. B., et al. (1991). "Tiagabine (NO-328): A new potent and selective GABA uptake inhibitor."[1][6] Psychopharmacology. Link
- Braestrup, C., et al. (1990). "GABA uptake inhibitors: Structure-activity relationships." Advances in Biochemical Psychopharmacology.
-
Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery: screening and structural modification." Current Opinion in Chemical Biology. Link
-
Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link
-
Abbott, N. J., et al. (2010). "Structure and function of the blood–brain barrier." Neurobiology of Disease. Link
-
Su, T. Z., et al. (1995). "Kinetics of tiagabine inhibition of GABA uptake in rat brain synaptic membranes." European Journal of Pharmacology. Link
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Log BB Prediction Models Using TLC and HPLC Retention Values as Protein Affinity Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dl.ndl.go.jp [dl.ndl.go.jp]
Thienyl-Substituted Amino Acids: Bioisosteric Engineering in Peptidomimetics
[1]
Executive Summary
Thienyl-substituted amino acids, specifically 2-thienylalanine (2-Thi) and 3-thienylalanine (3-Thi) , represent a critical class of non-proteinogenic amino acids used to modulate the physicochemical and pharmacokinetic properties of peptide-based therapeutics.[1] As bioisosteres of Phenylalanine (Phe), they offer a unique combination of electronic distinctiveness (π-excessive thiophene ring) and steric similarity, allowing medicinal chemists to fine-tune receptor binding affinity and proteolytic stability.[1] This guide details the synthesis, properties, and application of these moieties, grounded in the successful development of drugs like Icatibant .
The Thienyl Isostere Concept
The strategic replacement of a phenyl ring with a thiophene moiety—thio-isosterism —is a powerful tool in drug design. While the thiophene ring mimics the steric bulk of benzene, its electronic properties differ significantly, influencing both ligand-target interactions and metabolic fate.
Electronic and Steric Divergence
-
Aromaticity & Electron Density: Thiophene is a π-excessive heteroaromatic system.[1] Unlike the benzene ring of Phenylalanine, the thiophene ring of Thienylalanine is electron-rich, which can strengthen cation-π interactions with receptor residues (e.g., Arginine or Lysine side chains).[1]
-
Geometry: The bond angle of C–S–C in thiophene (~92°) is significantly smaller than the C–C–C angle in benzene (120°), slightly altering the vector of the side chain.
-
Lipophilicity: The sulfur atom introduces a "soft" lipophilicity. Thienylalanine often exhibits slightly lower logP values than Phenylalanine depending on the specific substitution (2- vs 3-position), altering membrane permeability and solubility profiles.[1]
Metabolic Stability
One of the primary drivers for incorporating Thienylalanine is proteolytic resistance . The mammalian protease chymotrypsin preferentially cleaves peptides at the C-terminus of aromatic residues (Phe, Tyr, Trp).[1] Replacing Phe with Thi often retains receptor affinity while significantly retarding hydrolysis rates, extending the in vivo half-life of peptide drugs.
Chemical Synthesis Strategies
The synthesis of enantiomerically pure thienylalanines is achieved primarily through three routes: Asymmetric Hydrogenation , Enzymatic Resolution , and Negishi Cross-Coupling .
Route Comparison
-
Asymmetric Hydrogenation (Industrial Standard): Utilizes Rhodium-chiral phosphine complexes to hydrogenate dehydro-amino acids.[1] High enantiomeric excess (ee >98%) and scalability.
-
Enzymatic Resolution (Classical): Uses proteases (e.g., Papain, Acylase I) to selectively hydrolyze N-acyl-DL-thienylalanine derivatives.[1] Lower yield (max 50% per pass) but operationally simple.
-
Negishi Coupling (Modular): Couples organozinc serine derivatives with bromothiophenes. Allows for diverse functionalization on the thiophene ring.
Synthesis Pathways Visualization
Caption: Comparative synthetic routes for L-Thienylalanine production. Asymmetric hydrogenation offers the highest efficiency for scale-up.[1]
Physicochemical & Photophysical Properties[2][3]
The table below summarizes the key differences between the natural amino acid Phenylalanine and its thienyl bioisosteres.
| Property | L-Phenylalanine (Phe) | L-2-Thienylalanine (2-Thi) | L-3-Thienylalanine (3-Thi) |
| Formula | C9H11NO2 | C7H9NO2S | C7H9NO2S |
| MW ( g/mol ) | 165.19 | 171.22 | 171.22 |
| Aromatic System | Benzene (6-membered) | Thiophene (5-membered) | Thiophene (5-membered) |
| Electronic Character | π-Neutral | π-Excessive (Electron Rich) | π-Excessive (Electron Rich) |
| Van der Waals Vol. | ~105 ų | ~98 ų | ~98 ų |
| Fluorescence | Weak (λem ~282 nm) | Spectroscopically Silent | Spectroscopically Silent |
| Proteolytic Stability | Low (Chymotrypsin substrate) | High (Resistant) | High (Resistant) |
Note on Photophysics: Unlike Tryptophan (Trp) or Tyrosine (Tyr), Thienylalanine is virtually non-fluorescent in standard protein windows.[1] This makes it an excellent "silent" substitution in fluorescence resonance energy transfer (FRET) studies, where it can replace a native Phe or Trp to eliminate background signal or serve as a reference point without contributing to the emission spectrum [1, 11].
Medicinal Chemistry Applications: The Icatibant Case Study
The most authoritative validation of thienylalanine in drug development is Icatibant (Firazyr) , a bradykinin B2 receptor antagonist used to treat hereditary angioedema.
Icatibant Structure-Activity Relationship (SAR)
Icatibant is a decapeptide peptidomimetic: Sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi -Ser-D-Tic-Oic-Arg-OH[1]
-
The Modification: The native Phenylalanine at position 8 of Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe -Arg) is crucial for receptor activation.[1]
-
The Engineering: In Icatibant (an antagonist), the Phenylalanine at the equivalent position (Position 6 in the drug sequence) is replaced by L-2-Thienylalanine (Thi) .[1]
-
The Mechanism: This substitution, combined with D-amino acids and unnatural residues (Tic, Oic), prevents the conformational change required to activate the B2 receptor while maintaining high-affinity binding.[1] Crucially, the Thi residue confers resistance to kininase II (ACE), preventing rapid degradation that renders native bradykinin ineffective as a drug [12, 13].[1]
Receptor Interaction Logic
Caption: Mechanistic impact of Thienylalanine (Thi) incorporation in Icatibant, shifting the peptide from a labile agonist to a stable antagonist.[1]
Detailed Experimental Protocol
Synthesis of Fmoc-3-(2-thienyl)-L-alanine via Asymmetric Hydrogenation
This protocol describes the scalable synthesis of the Fmoc-protected derivative suitable for Solid Phase Peptide Synthesis (SPPS), utilizing a Rhodium-DuPhos catalyst system [6, 10].[1]
Reagents Required:
-
Methyl 2-acetamido-3-(2-thienyl)acrylate (Substrate)[1]
-
(-)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate ([Rh((S,S)-Me-DuPhos)(COD)]OTf )[1]
-
Anhydrous Methanol (MeOH)[1]
-
Hydrogen Gas (H2)[1]
-
Lithium Hydroxide (LiOH)[1]
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)[1]
Step-by-Step Methodology:
-
Catalyst Preparation (Glovebox):
-
In a nitrogen-filled glovebox, dissolve the Rh-DuPhos catalyst (1.0 mol%) in degassed anhydrous MeOH.[1]
-
Note: The catalyst is air-sensitive; strict anaerobic conditions are required to maintain enantioselectivity.
-
-
Asymmetric Hydrogenation:
-
Dissolve Methyl 2-acetamido-3-(2-thienyl)acrylate (1.0 equiv) in degassed MeOH (0.5 M concentration).
-
Transfer the substrate solution and catalyst solution to a high-pressure autoclave.
-
Purge the vessel with H2 (3 cycles) and pressurize to 60 psi (4 bar) .
-
Stir at 25°C for 12 hours .
-
Validation: Check conversion via TLC or 1H NMR. The double bond signals (acrylate) should disappear.
-
-
Hydrolysis (Deprotection):
-
Concentrate the reaction mixture to remove MeOH.
-
Resuspend in THF/Water (1:1). Add LiOH (2.5 equiv) and stir at room temperature for 4 hours to hydrolyze the methyl ester and remove the acetyl group (requires enzymatic acylase or strong acid reflux if acetyl is retained; standard industrial route often uses Boc-anhydride in situ or specific enzymatic deacylation).
-
Refined Step: For Fmoc synthesis, it is often cleaner to hydrogenate the Boc-protected enamide directly, then hydrolyze the ester.[1]
-
-
Fmoc Protection:
-
Purification:
-
Recrystallize from Ethyl Acetate/Hexane.
-
QC Criteria: Purity >98% (HPLC), Chiral purity >99% ee (Chiral HPLC), Mass [M+H]+ consistent with Fmoc-Thi-OH.
-
References
-
Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Royal Society of Chemistry. Available at: [Link]
-
Icatibant (Firazyr) Prescribing Information. Drugs.com. Available at: [Link][1]
-
EP0581250A2 - Process for biotechnical preparation of L-thienylalanines. Google Patents.[1] Available at: [1]
-
(Trimethylsilyl)alanine: a Metabolically Stable 'Bio-Isostere' for Phenylalanine. Chimia. Available at: [Link][1][2][3]
-
Late-Stage C–H Functionalization of Dehydroalanine-Containing Peptides. Organic Letters (ACS). Available at: [Link][1]
-
Asymmetric Hydrogenation. Wikipedia. Available at: [Link]
-
Quenching of Tryptophan Fluorescence in Various Proteins by a Series of Small Nickel Complexes. Dalton Transactions. Available at: [Link]
-
The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry. Available at: [Link]
-
Enzymatic strategies for asymmetric synthesis. PMC - NIH. Available at: [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry. Available at: [Link]
-
Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenylalanine. Atlantis Press. Available at: [Link]
-
Icatibant | C59H89N19O13S | CID 6918173. PubChem. Available at: [Link][1]
-
Bioisosteres that influence metabolism. Hypha Discovery. Available at: [Link]
Methodological & Application
Application Note & Protocols: Enantioselective Synthesis of γ-Thienyl-GABA Analogues
Abstract: γ-Aminobutyric acid (GABA) analogues are a cornerstone in the treatment of various neurological disorders.[1][2] The introduction of a stereocenter, particularly at the β-position relative to the carboxylic acid, is critical, as the biological activity of these compounds is often dependent on their absolute configuration.[2][3] This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of γ-thienyl-GABA, a heteroaromatic analogue of significant interest to drug development professionals. We focus on the robust and highly adaptable organocatalytic asymmetric Michael addition, a key strategy for establishing the chiral center with high fidelity.[1][2][4] This document details the underlying chemical principles, provides step-by-step experimental procedures, and includes methods for analytical validation to ensure scientific integrity and reproducibility.
Strategic Framework for Enantioselective Synthesis
The efficient construction of chiral β-substituted GABA derivatives is a significant challenge in medicinal chemistry. Several strategies have been developed, but the asymmetric conjugate addition (Michael addition) to nitroolefins stands out for its operational simplicity and high stereochemical control.[1][2]
Causality of Method Selection: The core of our recommended protocol is an asymmetric Michael addition catalyzed by a bifunctional organocatalyst, such as a cinchona alkaloid-derived thiourea.[3] This choice is deliberate for several reasons:
-
Dual Activation: Bifunctional catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., thiourea).[2] The amine activates the nucleophile (malonate) by deprotonation, increasing its nucleophilicity. Simultaneously, the thiourea moiety activates the electrophile (the thienyl nitroalkene) via hydrogen bonding, lowering its LUMO energy and presenting a specific face for attack. This dual activation is crucial for achieving high reactivity and enantioselectivity.
-
Stereochemical Control: The rigid chiral scaffold of the catalyst creates a well-defined chiral pocket. The substrates are oriented in a specific, low-energy transition state, which directs the nucleophilic attack to one face of the nitroalkene, resulting in the preferential formation of one enantiomer.
-
Versatility: This method is highly versatile and has been successfully applied to a wide range of nitroalkenes and nucleophiles, making it readily adaptable for the synthesis of γ-thienyl-GABA from 2-(2-nitrovinyl)thiophene.[1][2]
Below is a diagram illustrating the general strategic workflow for this synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [addi.ehu.es]
Application Note: In Vivo Anticonvulsant Screening Models for GABA Analogues
Strategic Rationale: Targeting the GABAergic System
The discovery of novel GABA analogues requires a screening strategy that specifically interrogates inhibitory neurotransmission. Unlike broad-spectrum sodium channel blockers (e.g., phenytoin), GABAergic agents—whether GABA-aminotransferase (GABA-AT) inhibitors, GABA transporter (GAT) blockers, or GABA-A receptor agonists—often exhibit distinct profiles that standard screens like the Maximal Electroshock Seizure (MES) test may miss or undervalue.
To successfully identify and validate a GABA analogue, you must move beyond "seizure protection" and demonstrate mechanism-specific efficacy . This guide prioritizes the subcutaneous Pentylenetetrazol (scPTZ) model as the primary filter, supported by the 6 Hz Psychomotor model for refractory profiles, while relegating MES to a secondary role for broad-spectrum confirmation.
The GABAergic Synapse & Drug Targets
The following diagram illustrates the primary targets for GABA analogues and how they integrate into the screening logic.
Caption: Mechanism of action targets for GABA analogues.[1][2][3][4][5] Red dashed lines indicate inhibition; Yellow dashed lines indicate activation.
Phase 0: The Prerequisite — Neurotoxicity & Time of Peak Effect
Before efficacy screening, you must establish the Time of Peak Effect (TPE) and the Median Toxic Dose (TD50) .[6] Skipping this leads to false negatives (testing before the drug reaches the brain) or false positives (sedation masking as seizure protection).
Protocol A: Rotarod Test for Neurotoxicity
Objective: Determine the dose causing motor impairment in 50% of animals (TD50). Relevance: GABA analogues often cause sedation or ataxia. A drug is only viable if the Protective Index (PI = TD50 / ED50) is > 1.0 (ideally > 2-5).
Materials:
-
Rotarod apparatus (e.g., Ugo Basile or Columbus Instruments).[7]
-
Mice: Male C57BL/6 or CF-1 (20-25g).
Procedure:
-
Training: 24 hours prior to testing, train mice to maintain balance on the rotating rod (fixed speed 6 rpm) for at least 60 seconds. Discard mice that cannot learn this task.
-
Baseline: On test day, verify all mice can stay on the rod for 60s.
-
Dosing: Administer test compound (i.p. or p.o.).
-
Testing: Place mice on the rod at 15, 30, 60, 120, and 240 minutes post-dose.
-
TPE Determination: The time point with the maximal motor impairment is often used as the TPE for subsequent seizure models.
Phase 1: The Primary Screen — subcutaneous Pentylenetetrazol (scPTZ)
Why this model? The scPTZ test is the "Gold Standard" for GABAergic compounds. PTZ is a GABA-A receptor antagonist.[11] Compounds that enhance GABAergic tone (e.g., Benzodiazepines, Valproate, Ganaxolone) are highly effective here. It models absence and myoclonic seizures.
Protocol B: scPTZ Threshold Test
Experimental Design:
-
Animals: Male CF-1 mice (highly validated for this model) or C57BL/6.
-
Group Size: N=8-10 per dose.
-
Positive Control: Valproate (200 mg/kg i.p.) or Diazepam (1-2 mg/kg i.p.).
Step-by-Step Procedure:
-
CD99 Determination (Validation):
-
Drug Administration:
-
Administer the GABA analogue at the TPE determined in Phase 0.
-
-
PTZ Injection:
-
Inject the CD99 dose of PTZ subcutaneously.
-
Critical Technique: Use a 27G needle. Inject into the loose fold of the neck/back.[13] Ensure no leakage.
-
-
Observation:
-
Place mouse in a clear Plexiglas observation chamber.
-
Observe for 30 minutes .
-
-
Endpoints:
-
Seizure: A single episode of clonic spasms lasting >3-5 seconds (often accompanied by loss of righting reflex).
-
Protection: Absence of clonic spasms for the full 30 minutes.
-
Data Analysis:
-
Calculate the ED50 (Effective Dose 50) using Probit analysis.
-
Interpretation: High potency in scPTZ strongly suggests GABAergic mechanism.
Phase 2: The Refractory Screen — 6 Hz Psychomotor Model
Why this model? Standard screens (MES/PTZ) often miss drugs effective against therapy-resistant focal seizures. The 6 Hz model (low frequency, long duration) recruits limbic circuitry.
-
32 mA intensity: Sensitive to most AEDs.
-
44 mA intensity: Resistant to phenytoin and many sodium channel blockers but sensitive to Levetiracetam and robust GABAergic agents .
Protocol C: 6 Hz Corneal Stimulation
Materials:
-
Electroshock generator (e.g., Ugo Basile) capable of delivering 6 Hz pulses.
-
0.5% Tetracaine/Ophthaine anesthetic drops.
Procedure:
-
Pre-treatment: Apply anesthetic drops to eyes 5 mins prior to stimulation to ensure ethical handling and good conductivity.
-
Drug Administration: Administer GABA analogue at TPE.
-
Stimulation:
-
Parameters: Frequency: 6 Hz; Pulse width: 0.2 ms; Duration: 3 seconds.[15]
-
Current: Test initially at 32 mA . If active, challenge at 44 mA .
-
-
Observation:
-
Immediately release mouse and observe for manual automatisms .
-
Seizure Behaviors: Stunned posture, forelimb clonus, twitching of vibrissae, Straub tail.[15][16]
-
Endpoint: The animal is "protected" if it resumes normal exploratory behavior within 10-20 seconds and does not display the characteristic behaviors.
-
Phase 3: Broad Spectrum Confirmation — MES Test
Why this model? While less sensitive to specific GABA modulators than PTZ, the Maximal Electroshock Seizure (MES) test is required to ensure the drug does not lower the seizure threshold for generalized tonic-clonic seizures and to check for broad-spectrum utility.
Protocol D: MES Test
Procedure:
-
Stimulation: 60 Hz, 50 mA, 0.2 seconds via corneal electrodes.
-
Endpoint: Abolition of the Hindlimb Tonic Extensor (HLTE) component.
-
Seizure: Mouse extends hindlimbs 180 degrees to the body axis.
-
Protected: Mouse does not extend hindlimbs (remains in flexion or clonic state only).
-
Data Presentation & Workflow
Screening Workflow Logic
Follow this tiered approach to conserve resources and maximize data quality.
Caption: Tiered screening workflow for GABA analogues. PI = Protective Index.
Data Summary Table Template
Report your findings using this standardized format to facilitate calculating the Protective Index.
| Compound | Dose (mg/kg) | Time (h) | scPTZ Protection (%) | 6Hz (44mA) Protection (%) | Rotarod Toxicity (%) | Interpretation |
| Vehicle | - | 0.5 | 0% | 0% | 0% | Valid Negative Control |
| Valproate | 200 | 0.5 | 100% | 100% | 10% | Valid Positive Control |
| Analogue X | 30 | TPE | 25% | 10% | 0% | Low Activity |
| Analogue X | 100 | TPE | 80% | 60% | 10% | Potent Candidate |
| Analogue X | 300 | TPE | 100% | 100% | 60% | Toxic at high dose |
Calculations:
-
ED50: Dose protecting 50% of animals (Probit analysis).
-
TD50: Dose causing toxicity in 50% of animals.[6]
-
Protective Index (PI):
. A PI > 2.0 is generally required for lead advancement.
References
-
NIH National Institute of Neurological Disorders and Stroke (NINDS). Epilepsy Therapy Screening Program (ETSP) Protocols: Maximal Electroshock Seizure (MES) Test. [Link]
-
NIH National Institute of Neurological Disorders and Stroke (NINDS). Epilepsy Therapy Screening Program (ETSP) Protocols: Subcutaneous Pentylenetetrazol (scPTZ) Test. [Link]
-
Melior Discovery. 6-Hz Psychomotor Seizure Model. [Link][14]
-
Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research.[14][17] [Link]
-
Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with scPTZ and MES models of anticonvulsant screening in mice.[17] Seizure.[11][14][17][18][19] [Link]
Sources
- 1. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]
- 2. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. defeatingepilepsy.org [defeatingepilepsy.org]
- 4. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Application Note: Dosage & Protocol for 4-Amino-4-(thiophen-2-yl)butanoic acid
This Application Note provides a comprehensive guide for the dosage calculation, formulation, and experimental administration of 4-Amino-4-(thiophen-2-yl)butanoic acid (also referred to as
Based on its chemical structure—a
Compound Characterization & Mechanism
Chemical Identity
-
IUPAC Name: 4-Amino-4-(thiophen-2-yl)butanoic acid
-
Structural Class:
-Substituted -Aminobutyric Acid (GABA) Analogue. -
Molecular Formula: C
Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> NO S -
Molecular Weight: ~185.24 g/mol [1]
-
Key Feature: The thiophene ring at the C4 (
) position acts as a bioisostere for the vinyl group in Vigabatrin or the phenyl ring in Phenibut (though Phenibut is -substituted).
Mechanism of Action (Hypothesis)
Based on structural homology to Vigabatrin (4-amino-hex-5-enoic acid), this compound is predicted to act as a suicide inhibitor of GABA transaminase (GABA-AT) .
-
Primary Effect: Irreversible or tight-binding inhibition of GABA-AT enzymes.
-
Downstream Consequence: Increases synaptic and extrasynaptic GABA concentrations, enhancing inhibitory tone.
-
Secondary Potential: Direct partial agonism at GABA-B receptors (due to lipophilic thiophene moiety mimicking the chlorophenyl of Baclofen).
Signaling Pathway Visualization
The following diagram illustrates the intervention point of the compound within the GABAergic synapse.
Figure 1: Proposed mechanism of action. The compound inhibits GABA-AT, preventing the degradation of GABA and sustaining inhibitory signaling.
Formulation Strategy
Due to the zwitterionic nature of amino acids, solubility is pH-dependent.
| Parameter | Specification | Notes |
| Vehicle | 0.9% Saline (PBS) | Preferred for IP/IV. |
| Solubility | Moderate in water | May require mild heating (37°C) or sonication. |
| pH Adjustment | pH 7.0 - 7.4 | If the compound is the free acid, it may be acidic. Neutralize with 1N NaOH dropwise. |
| Co-solvent | 5% DMSO (Optional) | Only if solubility is poor (>10 mg/mL). Avoid for behavioral studies if possible. |
| Stability | Prepare Fresh | Amino acids can oxidize; thiophene rings are generally stable but light-sensitive. |
Preparation Protocol:
-
Weigh the required amount of 4-Amino-4-(thiophen-2-yl)butanoic acid .
-
Add 80% of the final volume of 0.9% sterile saline.
-
Vortex for 2 minutes. If particles remain, sonicate for 5 minutes at 37°C.
-
Check pH. If pH < 6.0, adjust to 7.2 using 0.1N NaOH.
-
Bring to final volume with saline.
-
Filter sterilize (0.22
m) for IP/IV administration.
Dosage Calculation & Scaling
Reference Dosages (Vigabatrin & Phenibut)
Since this is a structural hybrid, we utilize the therapeutic windows of established analogues to determine the starting dose range.
-
Vigabatrin (Rat): 50 – 500 mg/kg (Anticonvulsant ED50
200 mg/kg). -
Phenibut (Rat): 50 – 100 mg/kg.
-
Target Dose for 4-Amino-4-(thiophen-2-yl)butanoic acid: The thiophene ring is often bioisosteric to phenyl but more lipophilic, potentially increasing potency.
Recommended Dose Groups (Rat/Mouse)
| Group | Dose (mg/kg) | Purpose | Justification |
| Low | 10 | Threshold | Detect high-potency effects; minimize sedation. |
| Medium | 30 | Efficacy | Likely therapeutic window for anxiolysis. |
| High | 100 | Max Efficacy | Assess anticonvulsant ceiling and toxicity (sedation). |
| Toxic | 300 | Safety | Determine LD50 proxy and ataxia limits. |
Allometric Scaling (Human Equivalent Dose)
If translating to/from human data (hypothetical):
-
Formula:
-
Rat (
): 100 mg/kg Rat 16 mg/kg Human. -
Mouse (
): 200 mg/kg Mouse 16 mg/kg Human.
Experimental Protocols
Pharmacokinetic (PK) Pilot Study
Objective: Determine the time-to-peak (
-
Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).
-
Dose: 30 mg/kg (IV and PO).
-
Sampling: Blood collection at 0, 15, 30, 60, 120, 240, and 480 min.
-
Analysis: LC-MS/MS (Method: HILIC column for polar amino acids).
-
Note: Pre-column derivatization (e.g., OPA) may be required for sensitivity.
-
Pharmacodynamic (PD) Efficacy: Pentylenetetrazol (PTZ) Seizure Model
Objective: Validate GABAergic activity via anticonvulsant efficacy.
Workflow Diagram:
Figure 2: Workflow for the PTZ-induced seizure protection assay.
Step-by-Step Protocol:
-
Pre-treatment: Administer 4-Amino-4-(thiophen-2-yl)butanoic acid (10, 30, 100 mg/kg, IP) 60 minutes prior to testing.
-
Control: Administer Vehicle (Saline) to control group.
-
Challenge: Inject Pentylenetetrazol (PTZ) at 85 mg/kg (s.c.) to induce seizures.
-
Observation: Place rat in a clear plexiglass chamber. Record latency to:
-
Myoclonic jerk.
-
Clonic seizure.
-
Tonic-clonic extension.
-
-
Validation: Significant increase in latency compared to vehicle confirms GABAergic activity.
Safety Assessment: Rotarod Test
Objective: Differentiate between specific anxiolytic/anticonvulsant effects and non-specific sedation/ataxia.
-
Training: Train rats to stay on a rotating rod (4-40 rpm) for 300s.
-
Testing: Administer compound (100 mg/kg). Test at 30, 60, 120 min.
-
Result: A significant drop in latency to fall indicates motor toxicity (sedation/ataxia), common with high-dose GABA analogues.
References
-
Vigabatrin Pharmacology
-
GABA Analogues & Thiophene Bioisosteres
- Title: Design and Mechanism of Tetrahydrothiophene-based GABA Aminotransferase Inactiv
- Source:Journal of the American Chemical Society.
-
Link:[Link]
-
Rodent Dosage Scaling
- Title: Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
- Source:U.S. FDA.
-
Link:[Link]
-
PTZ Seizure Model Protocol
- Title: Animal models of epilepsy: use and limit
- Source:Neuropsychiatric Disease and Tre
-
Link:[Link]
Sources
Troubleshooting & Optimization
Removing unreacted amine precursors from GABA analogue mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a critical step in the synthesis of γ-aminobutyric acid (GABA) analogues: the removal of unreacted amine precursors. Achieving high purity is paramount for accurate biological assays and clinical development, and this resource is designed to help you navigate common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted amine precursors from GABA analogue reaction mixtures?
The choice of method depends on the physicochemical properties of your GABA analogue and the unreacted amine (e.g., pKa, polarity, solubility). The three most common strategies are:
-
Liquid-Liquid Extraction (LLE): This is often the first line of defense. By manipulating the pH of the aqueous phase, you can selectively protonate the unreacted amine, making it soluble in the aqueous layer while the desired zwitterionic or neutral GABA analogue remains in the organic layer.[1][2][3]
-
Ion-Exchange Chromatography (IEX): This is a highly effective and widely used technique for separating charged molecules like amino acids and amines.[4][5][6][7] Depending on the charge of your target molecule at a given pH, you can use either cation-exchange[8] or anion-exchange chromatography.
-
Derivatization: In some cases, the unreacted amine can be chemically modified (derivatized) to alter its properties, making it easier to remove by extraction or chromatography.[9][10] For example, reacting the primary amine with an aldehyde or ketone can form an imine, which may be more readily separated.[11]
Q2: Why is pH control so critical during these separations?
pH control is the cornerstone of successfully separating amines and amino acids. The charge state of both the unreacted amine precursor and the GABA analogue is pH-dependent.
-
For Liquid-Liquid Extraction: By adjusting the pH of the aqueous solution, you can exploit the difference in the pKa values between the basic amine precursor and the amphoteric GABA analogue. A typical strategy involves using a dilute acid (like HCl) to wash the organic layer. This protonates the unreacted amine (R-NH₂ → R-NH₃⁺), making it highly soluble in the aqueous phase and effectively removing it from the organic phase containing your product.[1][12][13]
-
For Ion-Exchange Chromatography: The pH of the mobile phase determines the net charge of the molecules and thus their interaction with the stationary phase. For cation-exchange chromatography, a pH below the isoelectric point (pI) of the GABA analogue will give it a net positive charge, allowing it to bind to the negatively charged resin.[7][14] The unreacted amine, also being positively charged, will compete for binding. Elution is then achieved by changing the pH or increasing the salt concentration.[7]
Q3: Can I use crystallization to remove the unreacted amine?
Crystallization can be an effective final purification step, especially for removing trace impurities.[15] However, it is generally not robust enough to remove large quantities of unreacted amine precursor, especially if it has similar solubility properties to your GABA analogue. It is most successfully employed after a primary purification method like extraction or chromatography has removed the bulk of the impurity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process, organized by technique.
Liquid-Liquid Extraction (LLE) Issues
Problem: Poor removal of the amine precursor after acidic wash.
-
Potential Cause 1: Incorrect pH. The pH of the aqueous wash may not be low enough to fully protonate the unreacted amine.
-
Potential Cause 2: Emulsion Formation. Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, trapping your product and the impurity at the interface.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion does form, try adding a small amount of brine (saturated NaCl solution) to disrupt it. In stubborn cases, you may need to filter the mixture through a pad of Celite.
-
-
Potential Cause 3: Product Loss into the Aqueous Layer. If your GABA analogue has some solubility in the acidic aqueous phase, you may lose product during the wash.
-
Solution: After separating the organic layer, you can "back-extract" the combined aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.
-
Ion-Exchange Chromatography (IEX) Issues
Problem: Co-elution of the GABA analogue and the unreacted amine.
-
Potential Cause 1: Inappropriate pH of the Mobile Phase. The pH of your buffer system is not providing sufficient charge difference between your product and the impurity.
-
Solution: Optimize the pH of your loading and elution buffers. For cation-exchange, starting at a pH where both compounds are positively charged but have different net charges can improve separation. A shallow pH gradient during elution can often resolve closely eluting peaks.[7]
-
-
Potential Cause 2: Incorrect Resin Choice. The type of ion-exchange resin (strong vs. weak) and its capacity can significantly impact separation.
-
Solution: For separating compounds with small pKa differences, a weak ion-exchange resin may provide better selectivity. Ensure the capacity of your column is not being exceeded by the amount of material you are loading.
-
-
Potential Cause 3: Non-ideal Elution Profile (Peak Tailing). This can be caused by secondary interactions between your molecules and the stationary phase.
-
Solution: Try adding a small amount of an organic modifier (e.g., methanol, acetonitrile) to the mobile phase to disrupt hydrophobic interactions. Optimizing the flow rate can also improve peak shape.
-
Workflow & Methodologies
Decision-Making Workflow for Purification Strategy
This diagram outlines a logical approach to selecting the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: General Liquid-Liquid Extraction for Amine Removal
This protocol assumes your GABA analogue is stable to dilute acid and preferentially soluble in an organic solvent like ethyl acetate or dichloromethane.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
First Wash (Acidic): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and gently invert it 10-15 times to mix the phases. Vent the funnel frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated amine precursor (as the hydrochloride salt).[1][12]
-
Repeat: Repeat the acidic wash (Steps 2-4) one or two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified GABA analogue.
Protocol 2: Ion-Exchange Chromatography (Cation Exchange)
This is a general guideline for purifying a GABA analogue using a strong cation exchange resin.
-
Resin Equilibration: Pack a column with a suitable strong cation exchange resin (e.g., Amberlite 200C).[16] Equilibrate the column by washing with several column volumes of the starting buffer (e.g., 0.1 M sodium citrate buffer, pH 3.0). The starting pH should be low enough to ensure both the GABA analogue and the amine precursor are positively charged.
-
Sample Loading: Dissolve the crude sample in a minimal volume of the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound, neutral, or anionic impurities.
-
Elution: Elute the bound compounds using a gradient. This can be a pH gradient (e.g., gradually increasing the pH towards the pI of the GABA analogue) or a salt gradient (e.g., a linear gradient of 0 to 1 M NaCl in the starting buffer).[7] The more weakly bound amine precursor should elute before the GABA analogue.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Desalting: Combine the pure fractions. If a salt gradient was used for elution, the product will need to be desalted, which can be accomplished by dialysis, size-exclusion chromatography, or reverse-phase chromatography.
Data Summary Table
The following table provides a hypothetical comparison of purification methods for a GABA analogue contaminated with 15% of a primary amine precursor.
| Purification Method | Initial Purity | Purity After 1st Pass | Product Recovery | Time Requirement | Key Consideration |
| Liquid-Liquid Extraction | 85% | 95-98% | >90% | Low ( < 1 hour) | Requires good solubility difference and product stability at low pH. |
| Ion-Exchange Chromatography | 85% | >99% | 70-85% | High (Several hours) | Excellent for high purity; requires method development. |
| Derivatization + Extraction | 85% | 90-95% | 80-90% | Medium (2-3 hours) | Useful when LLE/IEX alone are ineffective; adds a reaction step. |
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Pharmaffiliates. (n.d.). The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Slideshare. (n.d.). Protection for amino group and amino acid. [Link]
-
University of Rochester, Department of Chemistry. (2026). Workup: Amines. [Link]
- Google Patents. (2008). US20080103334A1 - Process For Synthesis Of Gabapentin.
- Google Patents. (2010).
- Google Patents. (2002).
-
University of California, Los Angeles. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]
- Google Patents. (2011).
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
- Google Patents. (1999).
-
Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. [Link]
-
YouTube. (2020). Separation of charged molecules by ion-exchange chromatography. [Link]
-
Reddit. (2017). Amino acids and Ion-exchange chromatography. [Link]
-
Course Hero. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
ResearchGate. (2016). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. [Link]
-
ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. [Link]
- Google Patents. (1945).
-
The Open Medicinal Chemistry Journal. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. [Link]
-
National Center for Biotechnology Information. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. [Link]
-
PubMed. (2013). Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies. [Link]
- Google Patents. (2015). CN104311437A - Method for extracting, separating and purifying gamma-aminobutyric acid.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. CN104311437A - Method for extracting, separating and purifying gamma-aminobutyric acid - Google Patents [patents.google.com]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US6011156A - Process for removing primary amines from an amine-containing stream - Google Patents [patents.google.com]
- 12. Workup [chem.rochester.edu]
- 13. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. nbinno.com [nbinno.com]
- 16. Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of 4-Amino-4-(thiophen-2-yl)butanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the enantiomeric resolution of 4-Amino-4-(thiophen-2-yl)butanoic acid. This document provides field-proven insights, detailed protocols, and troubleshooting solutions tailored for researchers, chromatographers, and professionals in pharmaceutical development. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in this specific chiral separation.
Section 1: Frequently Asked Questions (FAQs) - Initial Method Development
This section addresses the primary decisions you'll face when establishing a chiral separation method for 4-Amino-4-(thiophen-2-yl)butanoic acid.
Q1: What is the best type of chiral stationary phase (CSP) to start with for resolving 4-Amino-4-(thiophen-2-yl)butanoic acid?
A1: For an underivatized primary amino acid like 4-Amino-4-(thiophen-2-yl)butanoic acid, the most promising starting points are CSPs that interact strongly with the primary amine and carboxylic acid functional groups.
-
Top Recommendation - Crown Ether-Based CSPs: These phases, such as Crownpak CR(+) or CR(-), are exceptionally well-suited for separating primary amino acids without derivatization.[1] The chiral recognition mechanism relies on the formation of a host-guest complex between the protonated primary amino group of the analyte and the chiral crown ether cavity.[2][3] The proximity of the thiophene and carboxylate groups to the chiral center will provide the necessary steric and electronic interactions to differentiate the enantiomers.
-
Strong Alternative - Macrocyclic Glycopeptide CSPs: Phases like Astec® CHIROBIOTIC® T or V are highly versatile due to their complex structures, which offer multiple interaction modes including ionic, hydrogen bonding, and π-π interactions.[4][5] Given that the analyte is zwitterionic and contains an aromatic ring, these CSPs provide a high probability of achieving separation.
-
Viable Option - Cinchona Alkaloid-Based Zwitterionic CSPs: These are specifically designed for amphoteric analytes. They operate on a synergistic double ion-pairing mechanism, interacting with both the protonated amine and the deprotonated carboxylate, making them an excellent choice for this compound.[6]
Q2: Should I use Normal Phase, Reversed-Phase, or Polar Organic mode for this separation?
A2: The choice of mobile phase mode is dictated by the selected CSP.
-
For Crown Ether CSPs , the typical mobile phase is an acidic aqueous/organic mixture, which technically falls under reversed-phase or polar ionic mode. A common mobile phase is a simple mixture of methanol or acetonitrile in water with a strong acid like perchloric acid.[1][2] The acid is critical to protonate the amino group for complexation and to suppress silanol activity on the silica support.
-
For Macrocyclic Glycopeptide CSPs , you have flexibility. They can be operated in reversed-phase, normal-phase, or polar organic modes.[7] For an underivatized amino acid, a reversed-phase or polar organic mode (e.g., methanol with a small amount of acid/base additive) is the most logical starting point.[8]
-
For Polysaccharide-Based CSPs , while often used in normal phase, they can also be effective in reversed-phase for derivatized amino acids.[9] For the underivatized form, a polar organic or reversed-phase approach would be more suitable.
Q3: Do I need to derivatize 4-Amino-4-(thiophen-2-yl)butanoic acid before analysis?
A3: No, derivatization is not necessary and is generally not recommended if a direct method is available. Direct enantioseparation on a suitable CSP (like crown ether or macrocyclic glycopeptide) eliminates the need for derivatization, which simplifies sample preparation and avoids potential issues like racemization or incomplete reaction that can compromise the accuracy of your enantiomeric excess (ee) measurement.[4] Indirect methods, which involve derivatizing the analyte with a chiral agent to form diastereomers, are typically used only when direct methods fail.[10][11]
Q4: What are the typical starting conditions for mobile phase, flow rate, and temperature?
A4: A robust starting point is crucial. The following table summarizes recommended initial conditions for the top CSP candidates.
| Parameter | Crown Ether CSP | Macrocyclic Glycopeptide (Teicoplanin) | Cinchona Zwitterionic CSP |
| Mobile Phase | 80:20 (v/v) Methanol/Water with 10 mM Perchloric Acid | 90:10 (v/v) Methanol/Water with 0.1% Formic Acid | 95:5 (v/v) Methanol/Water with 25mM Formic Acid & 12.5mM Ammonia |
| Flow Rate | 0.8 - 1.0 mL/min for a 4.6 mm ID column | 0.8 - 1.0 mL/min for a 4.6 mm ID column | 1.0 mL/min for a 4.6 mm ID column |
| Temperature | 10-25°C (Sub-ambient often improves resolution)[2] | 25°C | 25°C |
| Detection | UV at 235 nm (due to the thiophene chromophore) | UV at 235 nm | UV at 235 nm |
Section 2: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always begin by analyzing a racemic standard to confirm peak identification and resolution.
Protocol 1: Primary Method Using a Crown Ether-Based CSP
This method is highly recommended due to the specificity of crown ethers for primary amines.
-
Column: ChiroSil® SCA(-) or Crownpak® CR(-) (150 x 4.6 mm, 5 µm)
-
Mobile Phase Preparation: Prepare a solution of 10 mM perchloric acid in HPLC-grade water. Mix this aqueous solution with HPLC-grade methanol in a ratio of 20:80 (v/v). For example, to make 1 L, mix 200 mL of the aqueous acid solution with 800 mL of methanol. Degas thoroughly.
-
Sample Preparation: Dissolve the racemic standard of 4-Amino-4-(thiophen-2-yl)butanoic acid in the mobile phase to a final concentration of 0.5 mg/mL.
-
HPLC Conditions:
-
System Suitability:
-
Equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.
-
Inject the racemic standard.
-
The target resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
-
Protocol 2: Alternative Method Using a Macrocyclic Glycopeptide CSP
This method offers a versatile alternative if a crown ether column is unavailable or does not provide adequate separation.
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Mobile Phase Preparation: Mix HPLC-grade methanol and HPLC-grade water in a 90:10 (v/v) ratio. Add formic acid to a final concentration of 0.1%. Degas the solution.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 0.5 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV, 235 nm
-
-
System Suitability:
-
Equilibrate the column until the baseline is stable.
-
Inject the racemic standard.
-
Confirm that the resolution (Rs) between the enantiomers is ≥ 1.5.
-
Section 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues you may encounter.
Problem: No Separation / Co-elution
Q: I see only one sharp peak for my racemic standard. What should I try first?
A: This indicates a complete lack of chiral recognition under the current conditions. The first step is to modify the mobile phase to enhance the specific interactions required for separation.
Caption: Initial troubleshooting for co-eluting peaks.
-
For Crown Ether CSPs:
-
Decrease Temperature: Chiral recognition on crown ether phases is often enthalpically driven. Reducing the column temperature (e.g., to 10°C or even 5°C) can significantly increase selectivity.[2]
-
Reduce Organic Modifier: Decreasing the percentage of methanol (e.g., from 80% to 70%) will increase retention and may allow for better interaction with the CSP, thereby inducing separation.
-
-
For Macrocyclic/Zwitterionic CSPs:
-
Change Organic Modifier: Switch from methanol to acetonitrile or vice-versa. These solvents have different properties and can fundamentally alter the interactions between the analyte and the CSP.[7]
-
Adjust Additives: The ionic interactions are key. Change the concentration or type of additive. If using formic acid, try adding ammonium acetate to create a buffered system, which can significantly modulate retention and selectivity on these phases.
-
Problem: Poor Resolution (Rs < 1.5)
Q: My peaks are partially separated but not baseline resolved. How can I improve the resolution?
A: Poor resolution means you have some selectivity (α > 1) but need to improve either the selectivity or the column efficiency (N).
Caption: Troubleshooting logic for improving poor resolution.
-
Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) allows more time for the enantiomers to interact with the CSP, often leading to better separation. This is one of the easiest parameters to adjust.
-
Optimize Temperature: As mentioned, for crown ether columns, lowering the temperature is a powerful tool to increase selectivity (α).[3] For other columns, a temperature screen (e.g., 15°C, 25°C, 40°C) can reveal an optimum.
-
Fine-Tune the Mobile Phase:
-
Organic Modifier Percentage: Make small, systematic changes to the organic modifier concentration (e.g., in 2-5% increments). This will alter retention and can improve the separation factor.
-
Additive Concentration: The concentration of the acid (for crown ethers) or buffer salts can be critical.[7] Small adjustments can have a large impact on selectivity.
-
Problem: Poor Peak Shape (Tailing)
Q: My peaks are tailing significantly (Tailing Factor > 2.0). What are the common causes for this amino acid analyte?
A: Peak tailing for a zwitterionic compound like this is often caused by unwanted secondary interactions with the stationary phase support or by a mismatch between the sample solvent and the mobile phase.
-
Check for Unwanted Ionic Interactions: The primary amine is basic and can interact with acidic residual silanols on the silica support.
-
Solution: Ensure your mobile phase is sufficiently acidic (for crown ether mode) to keep the silanols protonated and non-ionized. If using a macrocyclic or zwitterionic phase, ensure the ionic strength of your mobile phase is adequate to shield these interactions.
-
-
Sample Solvent Mismatch: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Always dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can dissolve the sample and inject the smallest possible volume.
-
-
Column Overload: Injecting too much mass on the column can lead to tailing.
-
Solution: Reduce the sample concentration by a factor of 5 or 10 and re-inject. If peak shape improves, you were likely overloading the column.
-
Problem: Inverting Elution Order
Q: I need to quantify a small enantiomeric impurity, but it elutes on the tail of the main peak. Can I reverse the elution order?
A: Yes, reversing the elution order is a powerful strategy for trace enantiomer analysis. The method depends on your CSP.
-
Crown Ether CSPs: These are available with both (+) and (-) chirality (e.g., Crownpak CR(+) and CR(-)). Simply switching from one column to its enantiomeric counterpart will reverse the elution order.[1]
-
Cinchona Alkaloid Zwitterionic CSPs: These are also available as pseudo-enantiomeric pairs (e.g., ZWIX(+) and ZWIX(-)). Switching columns will reverse the elution order.[6]
-
Macrocyclic Glycopeptide CSPs: While not true enantiomers, different columns in this family (e.g., CHIROBIOTIC T vs. CHIROBIOTIC R) can sometimes provide a reversal of elution order for a given analyte under the same mobile phase conditions.[5] This must be determined empirically.
References
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science | Oxford Academic. [Link]
-
HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Semantic Scholar. [Link]
-
Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Regis Technologies. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chiraltech.com [chiraltech.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.com [phenomenex.com]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Overcoming catalyst poisoning by sulfur in thiophene derivatives
This is Catalyst Control , your technical support center for advanced organometallic chemistry. I am Dr. Aris, your Senior Application Scientist.
Below is your troubleshooting guide for handling thiophene derivatives. We do not offer generic advice here; we provide field-validated protocols to overcome the "Thiophene Paradox"—where the sulfur atom essential for your pharmacophore is the same atom killing your catalyst.
Module 1: The Mechanistic Root Cause
Subject: Why is my catalyst dying? (The
Before fixing the reaction, you must understand the failure mode. Sulfur is not just a spectator; it is a competitive ligand.
The Poisoning Mechanism:
Transition metals (Pd, Pt, Ni) rely on accessible
-
-Donation: The S atom acts as a soft Lewis base, donating electron density into the metal's empty
orbitals. -
-Backbonding: The metal donates electron density back into the sulfur's empty
-orbitals (or orbitals), creating a tight, non-labile bond. -
The Result: The catalyst surface or center becomes "capped" by sulfur. The catalytic cycle halts because the metal cannot coordinate the olefin, halide, or hydrogen required for the next step.
Visualizing the Problem & Solution
The following diagram illustrates how bulky ligands (NHC) physically prevent the sulfur atom from coordinating, while allowing the smaller reactive site (C-X bond) to enter.
Caption: Mechanism of steric shielding using bulky NHC ligands to prevent sulfur poisoning during oxidative addition.
Module 2: Cross-Coupling Protocols (Suzuki/Buchwald)
Issue: Low yields in Suzuki-Miyaura coupling of chlorothiophenes.
Diagnosis: Standard phosphine ligands (
The Solution: The "Throw Away the Phosphine" Protocol
You must switch to N-Heterocyclic Carbene (NHC) ligands or ultra-bulky phosphines. The Pd-NHC bond is stronger than the Pd-S bond, and the "wingtip" steric bulk prevents the sulfur from approaching the metal center.
Recommended Catalyst: Pd-PEPPSI-IPr ([1.1], [1.2]) Why? The pyridine "throw-away" ligand stabilizes the precatalyst but dissociates easily to reveal the active 12-electron species. The IPr ligand is too bulky to allow S-coordination but allows C-Cl insertion.
Protocol: Suzuki Coupling on Thiophene Core Target: Coupling 3-chlorothiophene with Phenylboronic acid.
| Parameter | Specification | Rationale |
| Catalyst | Pd-PEPPSI-IPr (1.0 - 2.0 mol%) | Extremely robust against S-poisoning; air stable. |
| Base | Mild base prevents decomposition of sensitive thiophenes. | |
| Solvent | Dioxane/Water (4:1) or Toluene/KOH | Biphasic systems often help solubilize boronic acids while protecting the catalyst. |
| Temp | 80°C | Activation of the PEPPSI precatalyst requires heat to eject the pyridine ligand. |
| Time | 2 - 4 Hours | Fast kinetics prevent long-term catalyst deactivation. |
Step-by-Step Workflow:
-
Charge: Add Pd-PEPPSI-IPr (1 mol%), Boronic Acid (1.5 equiv), and Base to the reaction vessel in air (it is stable).
-
Inert: Seal and purge with Argon x3.
-
Inject: Add degassed solvent and the Halothiophene substrate via syringe.
-
Heat: Stir vigorously at 80°C.
-
Checkpoint (Self-Validation): At 30 mins, the solution should be a clear amber/brown. If it turns black (Pd precipitation) immediately, your solvent was not degassed, or the thiophene has free thiol impurities.
Module 3: Hydrogenation Protocols
Issue: "I need to reduce a nitro group on a thiophene ring, but the reaction either fails (0% conversion) or I hydrogenate the ring (over-reduction)." Diagnosis:
-
0% Conversion: The sulfur poisoned the Pt/Pd surface immediately.
-
Ring Reduction: You used fresh Pd/C, which is too active and attacks the aromatic thiophene ring.
The Solution: Sulfided Platinum (Pt(S)/C)
You must use a catalyst that is already poisoned. By pre-sulfiding the catalyst, you occupy the highly active sites that attack the aromatic ring, leaving only the sites active enough to reduce the nitro/alkene functionality.
Protocol: Selective Nitro Reduction Target: Converting 2-nitrothiophene to 2-aminothiophene.
| Parameter | Specification | Rationale |
| Catalyst | 5% Pt(S)/C (Sulfided Platinum) | Commercially available as "Sulfided". Do not use standard Pt/C. |
| Loading | High (5-10 wt% relative to substrate) | S-poisoned catalysts have lower Turnover Frequencies (TOF); mass transfer is key. |
| Pressure | 10 - 20 bar | Higher pressure is needed to overcome the lower activity of the sulfided surface. |
| Solvent | MeOH or EtOAc | Avoid amines; they can further poison the surface. |
Troubleshooting Q&A:
-
Q: Can I make my own sulfided catalyst?
-
A: Yes. Add 5% DMSO or dilute thiophene to your reaction mixture before adding the standard Pt/C. Stir for 30 mins, then introduce
. This generates the poison in situ.
-
-
Q: The reaction stalled at 50%.
-
A: Thiophene amines are known to bind to the metal surface. Add an acidic modifier (e.g., 0.5 equiv Acetic Acid) to protonate the amine product, preventing it from binding to the Pt surface.
-
Module 4: Decision Matrix & Scavenging
Subject: Choosing the right path and cleaning up.
Use this decision tree to select your experimental setup.
Caption: Decision matrix for catalyst selection based on reaction type and failure modes.
Post-Reaction Purification (Scavenging)
Even if the reaction works, residual sulfur-metal complexes are toxic.
-
Problem: Pd leaching into the product.
-
Solution: Treat the organic phase with Silica-supported Thiol scavengers (e.g., Si-Thiol) or activated carbon. The high surface area thiol binds the Pd more strongly than the thiophene substrate does.
References
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[1] Journal of Organic Chemistry, 2017.[1]
-
Szostak, M., et al. "[IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst."[1] Molecules, 2023.[2][3]
-
American Elements. "Platinum, Sulfided, on Carbon: Technical Specifications for Hydrogenation."
-
TCI Chemicals. "Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon Useful for Hydrogenation Suppressing De-halogenation."
-
Bach, T., et al. "Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes." Chemistry - A European Journal, 2015.
Sources
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions [mdpi.com]
Validation & Comparative
A Guide to the Structural Elucidation of 4-Amino-4-(thiophen-2-yl)butanoic Acid: A Comparative Analysis of 1H NMR Spectroscopy and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 4-Amino-4-(thiophen-2-yl)butanoic acid, a molecule of interest for its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and its potential as a scaffold in medicinal chemistry, presents a compelling case for rigorous analytical scrutiny. This guide offers a deep dive into the analysis of this compound, with a primary focus on the predictive interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum. As a senior application scientist, this document is structured to provide not just data, but a causal understanding of the analytical choices and expected outcomes, thereby empowering researchers in their own structural elucidation endeavors.
The Predicted 1H NMR Landscape of 4-Amino-4-(thiophen-2-yl)butanoic acid
1H NMR spectroscopy stands as an unparalleled tool for delineating the precise arrangement of protons within a molecule, offering a fingerprint of its structure.[1] While an experimental spectrum is the ultimate arbiter, a robust prediction based on established principles and data from analogous structures provides a powerful framework for confirmation and interpretation.
The structure of 4-Amino-4-(thiophen-2-yl)butanoic acid, presented below, reveals several distinct proton environments, each expected to produce a unique signal in the 1H NMR spectrum.
Caption: Molecular structure of 4-Amino-4-(thiophen-2-yl)butanoic acid with key proton groups labeled.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The predicted 1H NMR spectral data for 4-Amino-4-(thiophen-2-yl)butanoic acid are summarized in the table below. These predictions are derived from the foundational principles of chemical shift theory, considering the influence of electronegativity, magnetic anisotropy, and spin-spin coupling.[2][3]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| Hc | ~ 2.2 - 2.6 | Triplet (t) | Jcb ≈ 7 Hz | These protons are on a carbon (C2) alpha to a carbonyl group, which is deshielding.[4][5] They are coupled to the two adjacent Hb protons, resulting in a triplet. |
| Hb | ~ 1.8 - 2.1 | Multiplet (m) | Jbc ≈ 7 Hz, Jba ≈ 7 Hz | Positioned on the C3 carbon, these protons are coupled to both Hc and Ha, leading to a complex multiplet. Their chemical shift is typical for aliphatic protons in a butanoic acid chain.[6][7] |
| Ha | ~ 4.0 - 4.5 | Triplet (t) or Multiplet (m) | Jab ≈ 7 Hz | This proton is on the C4 carbon, which is alpha to both the electron-withdrawing amino group and the thiophene ring.[8][9] This environment causes a significant downfield shift. It will be split by the adjacent Hb protons. |
| Thiophene Protons | ~ 6.9 - 7.5 | Multiplets (m) | J ≈ 1-5 Hz | The protons on the thiophene ring will appear in the aromatic region.[4] Their exact shifts and multiplicities will depend on the specific coupling between them, which are typically small for thiophene rings. |
| -NH2 | ~ 1.0 - 5.0 (broad) | Singlet (s, broad) | N/A | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[9] They often appear as a broad singlet due to rapid exchange and do not typically couple with adjacent protons. |
| -COOH | ~ 10.0 - 13.0 (broad) | Singlet (s, broad) | N/A | The carboxylic acid proton is highly deshielded and appears far downfield, often as a broad singlet.[6] This signal is a characteristic feature of carboxylic acids. |
A Robust Protocol for 1H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is paramount. The following workflow outlines the key steps for the 1H NMR analysis of a compound like 4-Amino-4-(thiophen-2-yl)butanoic acid.
Caption: A standardized workflow for 1H NMR analysis.
The choice of a deuterated solvent is critical. While CDCl3 is common, a solvent like DMSO-d6 is often preferred for amino acids as it can slow down the exchange of the -NH2 and -COOH protons, sometimes allowing for their observation as sharper signals.
Comparative Analysis: 1H NMR vs. Alternative Techniques
While 1H NMR is a powerhouse for structural elucidation, a comprehensive characterization often necessitates a multi-faceted analytical approach. The following table compares 1H NMR with other common techniques used in the analysis of amino acid derivatives.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| 1H NMR Spectroscopy | Measures the absorption of radiofrequency energy by protons in a magnetic field. | Detailed structural information, including proton connectivity, stereochemistry, and conformational analysis. | Non-destructive, provides unambiguous structural data, relatively fast for soluble samples. | Lower sensitivity compared to mass spectrometry, complex spectra for large molecules, requires pure samples. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Purity assessment, quantification, and isolation of the compound. | High resolution and sensitivity, widely applicable, can be automated for high throughput.[10] | Provides limited structural information, requires reference standards for identification and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by detection using mass spectrometry.[10][11] | Identification and quantification of volatile derivatives of the analyte. | Excellent separation efficiency and sensitivity, provides molecular weight and fragmentation data for structural clues.[11] | Requires derivatization for non-volatile compounds like amino acids, potential for thermal degradation.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.[10][12] | Highly sensitive and selective quantification, molecular weight determination, and structural information from fragmentation patterns. | High sensitivity and selectivity, suitable for complex matrices, provides both qualitative and quantitative data.[12] | Higher cost and complexity, potential for matrix effects and ion suppression. |
Conclusion: An Integrated Approach to Structural Verification
The predicted 1H NMR spectrum of 4-Amino-4-(thiophen-2-yl)butanoic acid provides a detailed roadmap for its structural confirmation. The distinct chemical shifts and coupling patterns of the aliphatic chain and the thiophene ring protons offer a unique spectroscopic signature. However, for comprehensive characterization, especially in the context of drug development where purity and quantification are paramount, an integrated analytical strategy is indispensable.
By combining the unparalleled structural insights from 1H NMR with the quantitative power and purity assessment capabilities of techniques like HPLC and LC-MS/MS, researchers can build a self-validating system of analysis. This multi-technique approach ensures the highest level of confidence in the identity, purity, and quality of novel chemical entities, paving the way for their successful advancement in the development pipeline.
References
-
Scribd. Factor Affecting Proton NMR | PDF | Proton Nuclear Magnetic Resonance. Available from: [Link].
-
University of Calgary. NMR spectroscopy. Available from: [Link].
-
Slideshare. Factors affecting chemical shift | PDF. Available from: [Link].
-
Chemistry LibreTexts. 13.9: Chemical Shifts in ¹H NMR Spectroscopy. 2023. Available from: [Link].
-
Online Organic Chemistry Tutor. Factors Affecting Chemical Shift in Proton NMR Spectroscopy. Available from: [Link].
-
Scribd. 1H NMR Chemical Shifts of Alkanes | PDF | Proton Nuclear Magnetic Resonance. Available from: [Link].
-
Journal of the Chemical Society, Perkin Transactions 2. Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes. 1981. Available from: [Link].
-
Stack Exchange. Why is proton coupling through bonds and how does this affect identical protons? 2014. Available from: [Link].
-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link].
-
Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available from: [Link].
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link].
-
Reddit. NMR coupling, through bond or spatial? Or does it depend on type of NMR used? 2017. Available from: [Link].
-
PubMed. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. 2012. Available from: [Link].
-
Chemistry LibreTexts. J-Coupling (Scalar). 2023. Available from: [Link].
-
bioRxiv. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. 2024. Available from: [Link].
-
University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. Available from: [Link].
-
Chem 203. 1H NMR Chemical Shifts. Available from: [Link].
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link].
-
OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. 2023. Available from: [Link].
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. 2024. Available from: [Link].
-
Open Library Publishing Platform. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link].
-
JoVE. Video: NMR Spectroscopy Of Amines. 2025. Available from: [Link].
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. Video: NMR Spectroscopy Of Amines [jove.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. scribd.com [scribd.com]
- 12. Factors affecting chemical shift | PDF [slideshare.net]
Comparative potency of 4-Amino-4-(thiophen-2-yl)butanoic acid vs Baclofen
Topic: Comparative Potency of 4-Amino-3-(thiophen-2-yl)butanoic acid (Thiophene Bioisostere) vs. Baclofen
Executive Summary & Nomenclature Clarification
Nomenclature Alert: The specific nomenclature "4-Amino-4-(thiophen-2-yl)butanoic acid" refers to a gamma-substituted GABA analogue. However, established Structure-Activity Relationship (SAR) data confirms that GABA-B receptor agonism requires the aromatic lipophilic moiety at the beta-position (3-position).
-
Baclofen: 4-amino-3-(4-chlorophenyl)butanoic acid (Beta-substituted).
-
Target Analogue: 4-amino-3-(thiophen-2-yl)butanoic acid (Beta-substituted).
A gamma-substituted isomer (4-position) would structurally resemble GABA-transaminase (GABA-AT) inhibitors like Vigabatrin, rather than GABA-B agonists. Therefore, to provide a scientifically valid comparison of potency against Baclofen, this guide analyzes the 3-(thiophen-2-yl) bioisostere, often referred to in literature as the "Thiophene Analogue of Baclofen."
Core Findings:
-
Baclofen remains the superior agonist in terms of binding affinity (
). -
The 5-chloro-thiophene analogue (4-amino-3-(5-chlorothiophen-2-yl)butanoic acid) is the most potent thiophene derivative (
), exhibiting roughly 50% of the potency of Baclofen . -
The unsubstituted thiophene analogue is significantly less potent, following the trend seen with Phenibut (unsubstituted phenyl) vs. Baclofen (chlorinated phenyl).
Chemical Structure & Bioisosterism
The primary difference lies in the lipophilic domain required for the GABA-B receptor's allosteric binding pocket.
| Feature | Baclofen | Thiophene Analogue (5-Cl) |
| IUPAC Name | 4-amino-3-(4-chlorophenyl)butanoic acid | 4-amino-3-(5-chlorothiophen-2-yl)butanoic acid |
| Aromatic Ring | Phenyl (Benzene) | Thiophene (Heterocycle) |
| Electronic Character | ||
| Steric Profile | Larger hydrophobic volume | Slightly smaller, planar geometry |
| Key Substituent | 4-Chloro (Para) | 5-Chloro (Alpha to Sulfur) |
Bioisosteric Rationale: The thiophene ring is a classic bioisostere for the phenyl ring. It occupies similar space but offers different electronic distribution. In GABA-B agonists, the chlorine atom at the para position (Baclofen) or position 5 (Thiophene) is critical for high-affinity binding, likely due to a specific halogen bond or hydrophobic interaction within the receptor cleft.
Comparative Potency Data
The following data is synthesized from radioligand binding assays displacing
Table 1: Binding Affinity (
| Compound | Substituent (R) | Relative Potency (vs Baclofen) | |
| Baclofen (Racemic) | 4-Cl-Phenyl | 0.33 | 1.00 (Reference) |
| 5-Cl-Thiophene Analogue | 5-Cl-Thiophen-2-yl | 0.61 | ~0.54 |
| 5-Me-Thiophene Analogue | 5-Me-Thiophen-2-yl | 1.34 | ~0.25 |
| Phenibut | Phenyl (Unsubstituted) | ~100.0* | < 0.01 |
*Note: Unsubstituted analogues (Phenibut and the basic Thiophene analogue) show drastically reduced affinity compared to their chlorinated counterparts, highlighting the necessity of the halogen substituent for potency.
Mechanism of Action & Signaling Pathway
Both compounds function as selective GABA-B Receptor Agonists .
-
Receptor Type: G-Protein Coupled Receptor (GPCR), obligate heterodimer (GABA-B1/GABA-B2).
-
Mechanism: Activation leads to the dissociation of the
and subunits.-
Presynaptic:
inhibits Voltage-Gated Calcium Channels (VGCC), reducing neurotransmitter release (glutamate/GABA). -
Postsynaptic:
activates G-protein Coupled Inwardly Rectifying Potassium Channels (GIRK), causing hyperpolarization. -
Intracellular:
inhibits Adenylyl Cyclase, reducing cAMP levels.
-
Pathway Visualization
Caption: Signal transduction pathway shared by Baclofen and its Thiophene analogues upon GABA-B receptor activation.
Experimental Protocol: Radioligand Binding Assay
To replicate the potency data, use the following standardized protocol for determining
Objective: Measure the ability of the test compound (Thiophene analogue) to displace
Materials:
-
Ligand:
-Baclofen (Specific Activity ~50-80 Ci/mmol). -
Tissue: Rat cerebellar synaptic membranes (rich in GABA-B receptors).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM
.
Workflow:
-
Membrane Preparation:
-
Homogenize rat cerebellum in ice-cold 0.32 M sucrose.
-
Centrifuge at 1,000 x g (10 min) to remove debris.
-
Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.
-
Resuspend pellet in Tris-HCl buffer. Wash twice to remove endogenous GABA (critical step).
-
-
Incubation:
-
Prepare assay tubes containing:
-
100
Membrane suspension (approx. 200 protein). -
50
-Baclofen (Final conc. 10 nM). -
50
Test Compound (Thiophene analogue) at varying concentrations ( to ).
-
-
Non-Specific Binding Control: Include tubes with 100
Isoguvacine (GABA-A blocker) + 100 unlabeled Baclofen.
-
-
Equilibrium: Incubate at 20°C for 45 minutes.
-
Termination:
-
Rapid filtration through Whatman GF/B filters using a cell harvester.
-
Wash filters 3x with 3 mL ice-cold buffer.
-
-
Quantification:
-
Transfer filters to scintillation vials with cocktail.
-
Count radioactivity (CPM) via Liquid Scintillation Counter.
-
-
Analysis:
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate
using non-linear regression (Hill equation). -
Convert to
using the Cheng-Prusoff equation: .
-
References
-
Berthelot, P., et al. (1991).[1][2][3][4] "3-Thienyl- and 3-furylaminobutyric acids.[5][1][2][3][4] Synthesis and binding GABA-B receptor studies." Journal of Medicinal Chemistry, 34(8), 2557–2560.
-
[5]
-
-
Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247–264.
-
Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology, 58, 19–62.
Sources
- 1. Functional pharmacology of cloned heterodimeric GABAB receptors expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GABAB-Agonistic Activity of Certain Baclofen Homologues - PMC [pmc.ncbi.nlm.nih.gov]
Melting point determination of 4-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride
Topic: Advanced Thermal Analysis & Melting Point Determination of 4-Amino-4-(thiophen-2-yl)butanoic acid Hydrochloride Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.
Executive Summary
In the development of GABAergic therapeutics, 4-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride represents a critical structural analog to established agents like Baclofen and Vigabatrin. However, its characterization presents distinct challenges compared to its phenyl-substituted counterparts. As a zwitterionic amino acid salt, this compound exhibits complex thermal behavior—often undergoing dehydration, dehydrochlorination, or intramolecular cyclization (lactamization) coincident with melting.
This guide objectively compares the two primary methodologies for determining its melting point: Automated Capillary Optometry (the traditional standard) and Differential Scanning Calorimetry (DSC) (the analytical gold standard). We further benchmark the compound’s thermal stability against its structural alternative, Baclofen HCl , to provide context for formulation scientists.
Chemical Context & The Thermal Challenge
The target compound is a
The Structural Alternatives
-
Target: 4-Amino-4-(thiophen-2-yl)butanoic acid HCl (Thiophene-GABA analog).
-
Properties: Electron-rich thiophene ring; potential for oxidative instability; high hygroscopicity due to HCl salt.
-
-
Alternative (Benchmark): Baclofen HCl (4-Amino-3-(4-chlorophenyl)butanoic acid HCl).
-
Properties: Electron-poor phenyl ring; well-characterized thermal profile (
with decomp).
-
Why the distinction matters: The thiophene ring is less aromatic and more reactive than the phenyl ring in Baclofen. This lowers the onset temperature for thermal degradation, making "visual" melting point determination highly prone to operator error.
Methodological Comparison: Capillary vs. DSC[1]
The following table contrasts the performance of the two primary methods for this specific compound.
Table 1: Performance Matrix for Amino Acid HCl Salts
| Feature | Method A: Automated Capillary (Optomelt) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Visual/Optical detection of phase change (Solid | Measurement of heat flow (Endothermic/Exothermic events). |
| Detection of | Subjective/Error-Prone. Darkening (decomposition) often masks the liquidus point. | Precise. Distinguishes melting (endotherm) from decomposition (exotherm/irregular baseline). |
| Purity Indication | Broad range ( | Purity calculation possible via Van't Hoff equation (if melt is pure). |
| Sample Requirement | High (~2–5 mg). Destructive. | Low (~1–3 mg). Destructive (usually). |
| Atmosphere Control | Limited (Air). Promotes oxidation of the thiophene ring. | Excellent (Inert |
| Verdict | Screening Only. Suitable for rough purity checks in early synthesis. | Validation Standard. Required for CoA and stability profiling. |
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (Recommended)
Objective: To determine the onset melting temperature (
Equipment: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
Step-by-Step Workflow:
-
Calibration: Calibrate the instrument using Indium (
) and Zinc ( ) standards at the same heating rate intended for the sample. -
Sample Preparation:
-
Weigh 1.5–2.5 mg of dried 4-Amino-4-(thiophen-2-yl)butanoic acid HCl into a Tzero Aluminum Pan .
-
Crucial Step: If the sample is hygroscopic (common for HCl salts), use a hermetically sealed pan with a pinhole (to allow escaping HCl/water gas without rupturing the pan) or a crimped lid.
-
-
Purge Gas: Set Nitrogen (
) purge at 50 mL/min to prevent oxidation of the thiophene ring during heating. -
Thermal Cycle:
-
Analysis:
-
Identify the first major endothermic event (Melting).
-
Integrate the peak to find
(extrapolated onset) and (Enthalpy of Fusion). -
Watch for immediate exothermic baseline drift post-melt (Decomposition).
-
Protocol B: Capillary Method (Routine Screening)
Objective: Rapid confirmation of identity.
-
Sample Prep: Dry the sample in a vacuum oven at
for 4 hours to remove surface moisture. Pack into a glass capillary to a height of 3 mm. Compact strictly (loose packing causes uneven heat transfer). -
Ramp: Fast ramp (
) to , then slow ramp ( ) until melt. -
Observation: Record the temperature at the first sign of liquid (Meniscus point) and the temperature of the clear point.
-
Warning: If the sample turns brown/black before flowing, report as "Decomposition > [Temp]°C" rather than a melting point.
-
Visualizing the Decision Logic
The following diagram illustrates the decision process for characterizing this compound, highlighting the role of TGA (Thermogravimetric Analysis) as a supporting technique.
Figure 1: Analytical workflow for determining thermal properties of hygroscopic amino acid salts. TGA is utilized first to rule out solvate/hydrate interference before precise DSC measurement.
Comparative Data Analysis
Based on the structural properties of thiophene-substituted amino acids versus phenyl-substituted analogs (Baclofen), the following data profile is expected.
Table 2: Thermal Stability Profile (Representative Data)
| Property | 4-Amino-4-(thiophen-2-yl)butanoic acid HCl | Baclofen HCl (Reference) | Interpretation |
| Melting Onset ( | 185–195°C (Typical for thiophene analogs) | 206–208°C | The thiophene ring disrupts crystal packing efficiency compared to the phenyl ring, lowering |
| Decomposition ( | Immediate post-melt ( | Distinct ( | The thiophene analog is thermally labile; precise DSC is required to catch the melt before degradation. |
| Hygroscopicity | High | Moderate | The target compound requires stricter humidity control during handling. |
| Visual Appearance | White solid | White solid | Capillary method will likely yield a "decomposition range" rather than a sharp melt for the thiophene derivative. |
Mechanism of Failure in Capillary Method
For 4-Amino-4-(thiophen-2-yl)butanoic acid HCl, the primary failure mode in capillary analysis is Lactamization . Upon heating, the
-
Reaction:
-Amino Acid Pyrrolidone derivative + . -
Consequence: The observed "melting point" is actually the melting point of the mixture of the acid and its lactam impurity (depression of MP), or the decomposition temperature.
Conclusion & Recommendation
For the characterization of 4-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride , the Capillary Method is insufficient for regulatory or high-quality research purposes due to the compound's propensity for simultaneous melting and decomposition (lactamization).
Final Recommendation:
Use DSC with a pinhole aluminum pan at a ramp rate of
References
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
Giron, D. (2002). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. Link
-
Mettler Toledo. (2024). "Thermal Analysis of Amino Acids and Proteins." UserCom, 18. Link
-
Santa Cruz Biotechnology. (2024). "4-(2-Thienyl)butyric acid Product Data." (Structural analog reference for thiophene stability). Link
-
PubChem. (2024). "Compound Summary: 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen)." (Reference standard data). Link
Sources
Comparative Crystallographic Guide: 4-Amino-4-(thiophen-2-yl)butanoic Acid
Executive Summary
This technical guide provides a structural analysis of 4-Amino-4-(thiophen-2-yl)butanoic acid , a
The guide addresses the crystallographic challenges associated with the thiophene ring—specifically rotational disorder and sulfur-mediated interactions—and provides validated protocols for crystal growth and data collection.
Structural Fundamentals & Bioisosterism
The molecule of interest is a
Chemical Identity[1][2][3][4][5][6][7][8]
-
IUPAC Name: 4-Amino-4-(thiophen-2-yl)butanoic acid
-
Common Class:
-Aryl-GABA Analog -
Molecular Formula:
-
Key Feature: The thiophene ring serves as a lipophilic, electron-rich scaffold that mimics the phenyl ring but introduces specific electronic vectors via the sulfur atom.
Bioisosteric Comparison: Thiophene vs. Phenyl
In crystallographic contexts, the replacement of a phenyl ring with thiophene introduces distinct packing behaviors:
| Feature | Phenyl Analog ( | Thiophene Analog ( |
| Ring Geometry | 6-membered, planar, | 5-membered, planar, |
| Sterics | Larger Van der Waals volume | Smaller; Angles |
| Electronic | S...S and S... | |
| Crystal Disorder | Rare (unless rotating) | High Risk: 180° rotational disorder (S vs C=C) |
| H-Bonding | Amine-Carboxyl (Zwitterionic) | Amine-Carboxyl + Potential S...H-N contacts |
Crystallographic Data Analysis[5][7]
While direct public deposition of the specific 4-Amino-4-(thiophen-2-yl)butanoic acid crystal structure is limited compared to commercial drugs like Pregabalin, its lattice behavior can be rigorously inferred from the structural class of
A. Zwitterionic Character
Like GABA and Pregabalin, 4-Amino-4-(thiophen-2-yl)butanoic acid crystallizes as a zwitterion in the solid state.
-
Protonation: The carboxyl group is deprotonated (
) and the amino group is protonated ( ). -
Lattice Stabilization: The primary cohesive force is a 3D network of
hydrogen bonds, typically forming "head-to-tail" chains or sheets.
B. The "Thiophene Disorder" Phenomenon
A critical challenge in refining X-ray data for this molecule is the orientational disorder of the thiophene ring.
-
Mechanism: The thiophene ring can flip 180° around the
bond. The electron density of the Sulfur atom ( ) is significantly higher than the double bond, but the steric volume is similar. -
Refinement Strategy: If the occupancy is not 100% ordered, the structure must be modeled with split positions (e.g., Part A 0.85 / Part B 0.15).
C. Comparative Lattice Metrics (Estimated vs. Reference)
| Parameter | Reference: 4-Amino-4-phenylbutanoic acid | Target: 4-Amino-4-(thiophen-2-yl)butanoic acid |
| Crystal System | Monoclinic (Typical for | Monoclinic or Orthorhombic |
| Space Group | ||
| Z (Units/Cell) | 4 | 4 |
| Packing Motif | Bilayers of zwitterions; Phenyl rings interdigitate via T-shaped | Bilayers; Thiophene rings likely stack via parallel displaced |
| Density ( | ~1.25 g/cm³ | ~1.35 - 1.40 g/cm³ (Higher due to Sulfur) |
Note: The phenyl analog data serves as the structural template. The thiophene analog will exhibit a slightly denser packing due to the sulfur atom's mass, despite the smaller ring size.
Experimental Protocols
Protocol A: Synthesis of Crystallography-Grade Material
Prerequisite: High purity (>98%) is essential to avoid twinning.
-
Dissolution: Dissolve 100 mg of the crude amino acid in minimal 1M HCl (to ensure full protonation and solubility).
-
Neutralization: Carefully adjust pH to the isoelectric point (pI ~6.0-6.5) using 1M NaOH or
. The zwitterion is least soluble here. -
Precipitation: Allow the white precipitate to form. Filter and wash with cold ethanol.
Protocol B: Crystal Growth (Vapor Diffusion)
The zwitterionic nature makes these compounds insoluble in non-polar solvents but highly soluble in water.
-
Method: Sitting Drop Vapor Diffusion.
-
Solvent: Water (primary) + Ethanol (co-solvent).
-
Precipitant: Acetone or Isopropanol.
Step-by-Step:
-
Prepare a saturated solution of 4-Amino-4-(thiophen-2-yl)butanoic acid in water (approx. 50 mg/mL).
-
Filter through a 0.22 µm syringe filter.
-
Pipette 2 µL of the amino acid solution into the sample well.
-
Add 2 µL of the reservoir solution (50% Acetone in Water).
-
Seal against a reservoir of 100% Acetone.
-
Incubate at 20°C. Crystals (plates or needles) typically appear within 48-72 hours.
Structural Logic & Workflow Visualization
The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision nodes for handling thiophene disorder.
Caption: Workflow for crystallizing and refining thiophene-substituted amino acids, emphasizing the handling of ring disorder.
References
-
Bioisosterism of Thiophene and Phenyl
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses thiophene-phenyl equivalence in crystal packing).
-
Source:
-
Crystallography of Phenyl-GABA Analogs
-
CCDC (Cambridge Crystallographic Data Centre). Structure of 4-amino-4-phenylbutanoic acid. (Refcode inferred from analogs like PHBUTY).[1]
-
Source:
-
-
Thiophene Disorder in Crystallography
-
Acta Crystallographica Section E. (2014).[2] Crystal structure and Hirshfeld surface analysis of thiophene derivatives.
-
Source:
-
-
Synthesis of Thiophene-GABA Analogs
- ChemicalBook. Synthesis of 4-(2-thienyl)
-
Source:
Sources
A Comparative Guide to Bioequivalence Studies of Novel GABA Derivatives: From Pharmacokinetic Profiling to Regulatory Submission
In the landscape of central nervous system (CNS) drug development, gamma-aminobutyric acid (GABA) derivatives represent a cornerstone for treating a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][2] The therapeutic efficacy of these agents is intrinsically linked to their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). For researchers and drug development professionals, understanding how to rigorously assess the bioequivalence of novel GABA derivatives is paramount for both advancing new chemical entities and for the development of generic formulations.
This guide provides a comprehensive comparison of the pharmacokinetic properties of established GABA analogs and offers a detailed roadmap for designing and executing bioequivalence studies for novel derivatives. We will delve into the regulatory framework, study design, bioanalytical methodologies, and statistical considerations, all while explaining the scientific rationale behind each step.
Pharmacokinetic Profiles of Representative GABA Analogs
Before embarking on a bioequivalence study for a novel GABA derivative, it is instructive to understand the pharmacokinetic characteristics of well-established analogs like Gabapentin and Pregabalin.[3] These compounds, while structurally related to GABA, do not bind to GABA receptors but exert their effects through other mechanisms, such as binding to the α2δ subunit of voltage-gated calcium channels.[4] Their pharmacokinetic properties provide a valuable benchmark for what to anticipate with new-generation derivatives.
| Parameter | Gabapentin | Pregabalin | Key Considerations for Novel Derivatives |
| Bioavailability | 27-60% (inversely proportional to dose)[4] | ~90% (dose-independent) | Does the novel derivative exhibit saturable absorption? This will influence dose selection for bioequivalence studies. |
| Protein Binding | <3%[4] | Negligible | Low protein binding simplifies pharmacokinetic modeling and reduces the risk of drug-drug interactions. |
| Metabolism | Not significantly metabolized[4] | Negligible | A lack of significant metabolism is advantageous, minimizing the potential for metabolic drug interactions. |
| Elimination Half-life | 5 to 7 hours[4] | 6.3 hours | The half-life will determine the necessary washout period in a crossover study design. |
| Excretion | Renal[4] | Renal | Renal excretion necessitates dose adjustments in patients with impaired kidney function. |
Designing a Robust Bioequivalence Study for a Novel GABA Derivative
The primary objective of a bioequivalence study is to demonstrate that a test formulation (e.g., a new generic) and a reference formulation (the innovator drug) result in comparable bioavailability when administered at the same molar dose.
Regulatory Framework: Adhering to Global Standards
Bioequivalence studies are governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] Key documents to consult include:
-
FDA's "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA" [5]
-
EMA's "Guideline on the Investigation of Bioequivalence" [6]
These guidelines provide detailed recommendations on study design, statistical analysis, and the criteria for establishing bioequivalence.[7][8][9][10]
Study Design: The Two-Way Crossover
For most immediate-release oral dosage forms, the gold-standard design is a randomized, two-period, two-sequence, single-dose crossover study. This design is scientifically robust as it minimizes inter-subject variability by having each subject serve as their own control.
Caption: A typical two-way crossover bioequivalence study workflow.
Key Pharmacokinetic Parameters
The following pharmacokinetic parameters are essential for assessing bioequivalence:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the drug over time. This is typically measured as AUC(0-t) (from time zero to the last measurable concentration) and AUC(0-inf) (extrapolated to infinity).
Bioanalytical Method Validation: Ensuring Accuracy and Precision
A sensitive and validated bioanalytical method is the bedrock of any bioequivalence study. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is commonly employed for the quantification of GABA derivatives in biological matrices like plasma.[11][12][13][14][15]
Method validation should be performed in accordance with regulatory guidelines and must demonstrate:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Statistical Analysis: The 90% Confidence Interval Approach
The statistical analysis of bioequivalence data involves calculating the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for the primary pharmacokinetic parameters (Cmax, AUC(0-t), and AUC(0-inf)). To establish bioequivalence, the 90% CI for these ratios must fall within the acceptance range of 80.00% to 125.00%.
Experimental Protocols: A Step-by-Step Guide
Protocol for a Two-Way Crossover Bioequivalence Study
-
Subject Recruitment: Recruit a cohort of healthy volunteers who meet the predefined inclusion and exclusion criteria.
-
Informed Consent: Obtain written informed consent from all participants after explaining the study procedures, risks, and benefits.
-
Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Sequence A: Test then Reference; Sequence B: Reference then Test).
-
Dosing (Period 1): After an overnight fast, administer a single oral dose of the assigned formulation (Test or Reference) with a standardized volume of water.
-
Blood Sampling (Period 1): Collect serial blood samples into appropriate anticoagulant tubes at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma, which is then stored frozen at -20°C or below until analysis.
-
Washout Period: A washout period of at least five times the drug's elimination half-life is observed to ensure complete elimination of the drug from the body.
-
Dosing (Period 2): Repeat steps 4-6 with the alternate formulation.
-
Bioanalysis: Analyze the plasma samples using a validated bioanalytical method to determine the drug concentrations.
-
Pharmacokinetic and Statistical Analysis: Calculate the pharmacokinetic parameters for each subject and perform the statistical analysis to determine if the 90% CIs for Cmax and AUC fall within the 80.00-125.00% acceptance range.
Protocol for Bioanalytical Method using HPLC-UV
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples and an internal standard (IS) working solution.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.
-
Add 600 µL of a protein precipitating agent (e.g., acetonitrile or methanol), vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: At a wavelength determined during method development to be optimal for the analyte.
-
-
Calibration and Quality Control:
-
Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the drug and IS into blank plasma.
-
Process and analyze the calibration standards and QC samples along with the study samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use the regression equation to calculate the concentrations of the analyte in the study samples.
-
Challenges and Considerations for GABA Derivatives
-
Endogenous GABA: When studying GABA itself or a derivative that is metabolized to GABA, the presence of endogenous GABA can interfere with the assay.[11] In such cases, a highly selective method like LC-MS/MS is necessary to differentiate the drug from the endogenous compound.[12][13]
-
High Variability: Some GABA derivatives may exhibit high intra-subject variability in their pharmacokinetics. In such cases, a larger sample size may be required to achieve adequate statistical power. The EMA provides specific guidance for highly variable drugs.[16][17]
-
Food Effects: The absorption of some GABA analogs can be affected by food. Therefore, bioequivalence studies may need to be conducted under both fasting and fed conditions, as per regulatory requirements.[6]
-
Regulatory Scrutiny: Bioequivalence studies for CNS drugs often face close regulatory scrutiny due to the critical nature of these medications.[18][19][20] Meticulous documentation and adherence to Good Clinical Practice (GCP) and Good Laboratory Practice (GLP) are essential.[21]
Conclusion
The development of novel GABA derivatives holds immense promise for the treatment of various neurological and psychiatric disorders. A thorough understanding of their pharmacokinetic properties and the principles of bioequivalence testing is crucial for their successful translation from the laboratory to the clinic. By following a scientifically sound and regulatory-compliant approach, researchers and drug developers can confidently navigate the complexities of bioequivalence assessment and bring safe and effective new therapies to patients in need.
References
- Determination of GABA and Vigabatrin in Human Plasma by a Rapid and Simple HPLC Method - PubMed.
- 3-substituted GABA analogs with central nervous system activity: a review - PubMed.
- Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed.
- Capillary HPLC–MS/MS determination of GABA in human plasma and CSF... - ResearchGate.
- [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - ResearchGate.
- EMA adopts five product-specific bioequivalence guidelines.
- Guideline o the Investigation of Bioequivalence - European Medicines Agency (EMA).
- determination of gamma - aminobutyric acid by high-performance liquid chromatography - Acta Medica Iranica.
- (PDF) An update on GABA analogs for CNS drug discovery - ResearchGate.
- Product-specific bioequivalence guidance | European Medicines Agency (EMA).
- Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA.
- (PDF) A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study - ResearchGate.
- Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PubMed Central.
- Representative β-substituted GABA derivatives with clinical applications. - ResearchGate.
- Critical considerations into the new EMA guideline on bioequivalence - ResearchGate.
- FDA releases 52 new and revised bioequivalence guidelines for generics.
- FDA issues guidance regarding resumption of bioequivalence testing for generics during COVID-19 pandemic.
- A role of GABA analogues in the treatment of neurological diseases - PubMed.
- 21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements - eCFR.
- Gabapentin - Wikipedia.
- New FDA Guidance For Bioequivalence Drug Development | CRO - BioPharma Services.
- Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC.
- GABA A Receptor Subtype-Selectivity of Novel Bicuculline Derivatives - ResearchGate.
- Bioequivalence Requirements in the European Union: Critical Discussion - PMC.
- Regulatory Challenges in Bioequivalence Studies of Highly Variable Drugs - Walsh Medical Media.
- Effect of novel aromatic derivative of GABA on lipid peroxidation in chronically morphinized rats - PubMed.
- Stability and bioequivalence challenges in generic drug formulation: A regulatory perspective - GSC Online Press.
- Impact Story: Overcoming Challenges to Evaluating Bioequivalence in Complex Drugs.
- 2024 BA/BE Studies – USFDA & EMA Regulatory Insights - CRQA.
- GABA Receptors: Pharmacological Potential and Pitfalls - PubMed.
Sources
- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. EMA adopts five product-specific bioequivalence guidelines [gabionline.net]
- 8. Product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 9. FDA releases 52 new and revised bioequivalence guidelines for generics [gabionline.net]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. Determination of GABA and vigabatrin in human plasma by a rapid and simple HPLC method: correlation between clinical response to vigabatrin and increase in plasma GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. acta.tums.ac.ir [acta.tums.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bioequivalence Requirements in the European Union: Critical Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. gsconlinepress.com [gsconlinepress.com]
- 20. fda.gov [fda.gov]
- 21. 2024 BA/BE Studies – USFDA & EMA Regulatory Insights - CRQA [crqa.in]
Safety Operating Guide
Personal protective equipment for handling 4-Amino-4-(thiophen-2-yl)butanoic acid
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-Amino-4-(thiophen-2-yl)butanoic acid .
Author’s Note: As a Senior Application Scientist, I approach this not merely as a compliance checklist, but as a protocol for Data Integrity . Inadequate safety controls lead to sample contamination and inconsistent biological data. The thiophene moiety in this GABA analog introduces specific lipophilic and sensitization risks that standard amino acid protocols do not address.
Part 1: Risk Assessment & Hazard Identification
Before selecting PPE, we must define the "Enemy." This molecule presents a dual-threat profile:
-
The Amino Acid Backbone (Zwitterionic Solid): Creates fine, electrostatic dust. The primary vector of exposure is inhalation during weighing and surface contamination due to static scatter.
-
The Thiophene Ring (Heterocycle): Unlike simple aliphatic amino acids (like GABA), the thiophene ring increases lipophilicity. This implies a higher potential for dermal absorption and sensitization (sulfur-based heterocycles are known sensitizers).
Hazard Classification (Inferred from Structure & Analogs):
-
Physical State: Solid / Powder.[1]
-
Primary Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (Respiratory Irritation H335).
-
Special Note: Treat as a potential Sensitizer and Neuroactive Agent (GABA analog).
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." Use this tiered defense system designed to prevent both exposure and cross-contamination.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) Alt: N95/P100 Respirator | The zwitterionic nature generates static-charged dust. A Fume Hood (Face velocity: 80–100 fpm) is non-negotiable for weighing. If bench work is unavoidable, a fit-tested P100 is required to block fine particulates. |
| Dermal (Hands) | Double Nitrile Gloves Inner: 4 mil (0.10mm)Outer: 5-8 mil (Long Cuff) | Why Double? Thiophene derivatives can permeate thin nitrile over time. The outer glove takes the mechanical stress; the inner glove is the chemical barrier. Protocol: Change outer gloves immediately upon splash. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry. |
| Body | Tyvek® Sleeves + Lab Coat | Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between the glove cuff and the lab coat, preventing dust accumulation on the forearm. |
Part 3: Operational Protocols (Step-by-Step)
Workflow 1: Safe Weighing & Transfer (The Critical Step)
Context: Static electricity often causes amino acids to "jump" off spatulas, contaminating the balance and the user.
-
Engineering Control: Activate the ionizing bar (if available) or wipe the balance area with an anti-static wipe before opening the vial.
-
Setup: Place a secondary containment tray inside the fume hood. All weighing happens inside this tray.
-
The Transfer:
-
Do not insert the spatula directly into the stock bottle if possible. Tap the powder into a pre-weighed boat.
-
Scientist Tip: If the solid is clumpy, do not crush it in the open boat. This aerosolizes the thiophene derivative. Dissolve the clumps downstream.
-
-
Decontamination: Immediately wipe the balance and the exterior of the stock vial with a tissue dampened with Ethanol (70%) . Dispose of the tissue as solid hazardous waste.
Workflow 2: Solubilization
Context: 4-Amino-4-(thiophen-2-yl)butanoic acid likely requires pH adjustment or specific solvents (DMSO/Water mixes) for high concentrations.
-
Solvent Choice: If using DMSO (Dimethyl Sulfoxide), be hyper-vigilant. DMSO penetrates skin instantly and will carry the thiophene compound into the bloodstream.
-
PPE Upgrade: If using DMSO, wear Butyl Rubber gloves or specific "Chem-Block" gloves, as DMSO permeates nitrile in <5 minutes.
-
Mixing: Perform all vortexing or sonication inside the fume hood. Cap the vial tightly before vortexing.
Workflow 3: Spill Cleanup
-
Dry Spill: Do not sweep. Sweeping generates dust.
-
Cover the spill with a damp paper towel (water or ethanol) to suppress dust.
-
Wipe inward from the perimeter to the center.
-
-
Wet Spill: Absorb with vermiculite or chemically inert pads.
-
Disposal: Place all cleanup materials into a dedicated "Sulfur-Containing Organic Waste" stream.
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision matrix for handling this compound, emphasizing the "Defense in Depth" strategy.
Figure 1: Operational Safety Logic Flow. Note how Engineering Controls and PPE work in parallel to mitigate specific hazards before the process begins.
Part 5: Disposal & Environmental Compliance
Disposal is not the end of the experiment; it is the beginning of safety for the next person.
-
Segregation: This compound contains Sulfur .
-
Do not mix with Oxidizers (risk of reaction).
-
Do not mix with Halogenated waste unless your facility combines "General Organic."
-
Labeling: Clearly tag waste as "Contains Thiophene Derivative – Potential Sensitizer."
-
-
Container: High-density polyethylene (HDPE) or Glass.
-
PPE Disposal: Contaminated gloves and Tyvek sleeves must be disposed of as Solid Hazardous Waste , not regular trash.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Selection Guide. United States Department of Labor. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
